molecular formula C15H16N2O3S2 B12370408 InhA-IN-5

InhA-IN-5

Cat. No.: B12370408
M. Wt: 336.4 g/mol
InChI Key: XGTGMKYGVNHPTC-RILYUOAZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

InhA-IN-5 is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

(2S)-2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8-/t9-/m0/s1

InChI Key

XGTGMKYGVNHPTC-RILYUOAZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Direct InhA Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "InhA-IN-5" was not identified in the public scientific literature. This guide will focus on the pyrrolidine carboxamide class of direct InhA inhibitors, which represents a well-characterized group of molecules with a similar mechanism of action, to provide a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mycobacterial cell wall, a unique and complex structure rich in mycolic acids, is essential for the pathogen's survival, virulence, and intrinsic resistance to many antibiotics. The biosynthesis of these mycolic acids is therefore a highly validated target for antitubercular drug development.

One of the key enzymes in the mycolic acid biosynthesis pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for elongating fatty acid precursors into the long meromycolic chains. The frontline drug isoniazid (INH) targets InhA, but it is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[1][2] Resistance to INH frequently arises from mutations in the katG gene, preventing this activation.[2][3]

This has driven the search for direct InhA inhibitors (DIIs) , compounds that bind to and inhibit the enzyme without needing prior activation.[3] Such molecules are promising candidates for treating INH-resistant TB. This guide provides an in-depth analysis of the mechanism of action of the pyrrolidine carboxamide class of direct InhA inhibitors.[4][5][6]

The FAS-II Pathway and the Role of InhA

The FAS-II system in Mtb is responsible for the elongation of intermediate-length fatty acids (C16-C26), synthesized by the FAS-I system, into the very-long-chain (up to C56) meromycolic acids. This iterative cycle involves four key enzymatic reactions. InhA catalyzes the final, rate-limiting step: the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate to its corresponding acyl-ACP, completing one round of elongation. Inhibition of InhA halts this cycle, preventing the synthesis of mycolic acids and leading to the accumulation of fatty acid precursors, ultimately impairing cell wall integrity and causing bacterial death.[2][3]

FAS_I FAS-I System Acyl_ACP Acyl-ACP (C16-C26) FAS_I->Acyl_ACP KasA_B KasA/KasB (Condensation) Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP KasA_B->Ketoacyl_ACP MabA MabA (Reduction) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_BC HadAB/HadBC (Dehydration) Hydroxyacyl_ACP->HadAB_BC Enoyl_ACP 2-trans-Enoyl-ACP HadAB_BC->Enoyl_ACP InhA InhA (Reduction) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP (n+2 carbons) InhA->Elongated_Acyl_ACP NADH -> NAD+ Elongated_Acyl_ACP->KasA_B Next Cycle Mycolic_Acid Mycolic Acid Synthesis Elongated_Acyl_ACP->Mycolic_Acid Inhibitor Pyrrolidine Carboxamides Inhibitor->InhA Inhibition

Figure 1. The M. tuberculosis FAS-II pathway and the point of inhibition by pyrrolidine carboxamides.

Mechanism of Action of Pyrrolidine Carboxamides

Pyrrolidine carboxamides are a class of potent, direct inhibitors of InhA discovered through high-throughput screening.[4][6] Unlike isoniazid, they do not require metabolic activation, making them effective against Mtb strains with KatG mutations.[4]

Binding Mode and Molecular Interactions

X-ray crystallography studies of InhA in complex with pyrrolidine carboxamide inhibitors have elucidated their binding mechanism. These inhibitors occupy the substrate-binding cavity of the enzyme.[4][6] The binding mode is similar to that of other direct inhibitors like triclosan.[4]

Key interactions include:

  • Hydrophobic Interactions: The inhibitor's phenyl ring and other hydrophobic moieties fit into a pocket lined with hydrophobic residues, including Tyr158, Phe149, Met199, and Trp222.[4]

  • Hydrogen Bonding: The amide bond of the inhibitor has the potential to form hydrogen bonds with the side chain of Tyr158 and/or the ribose moiety of the NADH cofactor.[7][8]

  • Cofactor Dependence: Binding of many direct inhibitors is enhanced by the presence of the NADH cofactor, which stabilizes a conformation of the enzyme's active site loop that is favorable for inhibitor binding.[3][8]

The specific enantiomer of the pyrrolidine carboxamide is crucial for activity, indicating a highly specific and stereoselective interaction with the InhA active site.[4][6]

cluster_InhA InhA Active Site Pocket Substrate Binding Pocket Hydrophobic Residues (Tyr158, Phe149, etc.) NADH Binding Site Inhibitor Pyrrolidine Carboxamide Inhibitor->Pocket:f0 Occupies Substrate 2-trans-Enoyl-ACP Substrate->Pocket:f0 Blocked NADH NADH NADH->Pocket:f2 Binds

Figure 2. Schematic of inhibitor binding to the InhA active site, blocking the natural substrate.
Quantitative Analysis of Inhibition

The potency of the pyrrolidine carboxamide class was significantly improved through structure-activity relationship (SAR) studies, resulting in a more than 160-fold increase in inhibitory activity from the initial lead compound.[4][5] Quantitative data for representative direct InhA inhibitors are summarized below.

Inhibitor Class Compound Target IC50 (µM) Mtb H37Rv MIC (µM) Reference
Pyrrolidine Carboxamides Optimized LeadsInhAVaries (nM to low µM range)N/A in provided abstracts[4][6][7]
4-Hydroxy-2-pyridones NITD-564InhA0.590.16[9]
4-Hydroxy-2-pyridones NITD-529InhA9.601.54[9]
Diphenyl Ethers PT70InhAKi = 0.000022 (22 pM)1-2 µg/mL[3]

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration. Data is synthesized from multiple sources for comparison.

Experimental Protocols

Characterizing a novel InhA inhibitor involves a series of biochemical and microbiological assays to confirm its mechanism of action and potency.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Principle: InhA activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD⁺ during the reduction of the substrate.

Methodology:

  • Reagents: Purified Mtb InhA enzyme, NADH, trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP substrate, assay buffer (e.g., 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA), and test compounds dissolved in DMSO.[8]

  • Procedure: a. In a 96-well UV-transparent plate, add assay buffer, a fixed concentration of InhA (e.g., 100 nM), and varying concentrations of the test inhibitor.[8] b. Add a fixed concentration of NADH (e.g., 25 µM) and incubate for a defined period to allow for inhibitor binding. c. Initiate the reaction by adding the substrate DD-CoA (e.g., 25 µM).[8] d. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mycolic Acid Biosynthesis Inhibition Assay

This whole-cell assay determines if the inhibitor affects the mycolic acid synthesis pathway.

Principle: Mtb cultures are treated with the inhibitor and radiolabeled with a precursor like [¹⁴C]acetate. The lipids are then extracted, saponified, and derivatized to mycolic acid methyl esters (MAMEs). The effect of the inhibitor is visualized by analyzing the MAME profile using thin-layer chromatography (TLC).[2]

Methodology:

  • Culturing and Labeling: a. Grow Mtb cultures to mid-log phase. b. Treat the cultures with the test inhibitor at various concentrations (e.g., 1x, 5x, 20x MIC) for several hours. c. Add [¹⁴C]acetate and incubate further to allow for incorporation into fatty acids and mycolic acids.

  • Lipid Extraction and Derivatization: a. Harvest the bacterial cells by centrifugation. b. Perform saponification by heating the cell pellet in a solution of KOH in methanol/water to release the mycolic acids from the cell wall.[10] c. Acidify the mixture and extract the free mycolic acids with an organic solvent like diethyl ether.[11] d. Methylate the mycolic acids using a reagent like diazomethane to form MAMEs.[11]

  • TLC Analysis: a. Spot the extracted MAMEs onto a silica gel TLC plate. b. Develop the plate using a solvent system such as hexane/ethyl acetate (19:1, v/v) or dichloromethane.[12][13] Multiple developments may be required for better separation.[13] c. Visualize the radiolabeled MAMEs by autoradiography or phosphorimaging.

  • Data Analysis: Compare the MAME profile of inhibitor-treated samples to the untreated control. Inhibition of InhA will result in a dose-dependent decrease in the intensity of the MAME bands.[2]

Workflow for Inhibitor Characterization

The overall process for identifying and validating a direct InhA inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

HTS High-Throughput Screening (Whole-cell or Target-based) Hit_ID Hit Identification HTS->Hit_ID SAR Lead Optimization (Structure-Activity Relationship) Hit_ID->SAR Enzyme_Assay InhA Enzyme Inhibition Assay (Determine IC50) SAR->Enzyme_Assay MIC_Test MIC Determination (vs. Mtb H37Rv & Resistant Strains) Enzyme_Assay->MIC_Test MAME_TLC Mycolic Acid Synthesis Assay (Confirm Pathway Inhibition) MIC_Test->MAME_TLC Biophysical Biophysical Assays (ITC, X-ray Crystallography) MAME_TLC->Biophysical Mechanism Elucidate Binding Mode & Mechanism of Action Biophysical->Mechanism

Figure 3. Experimental workflow for the characterization of a direct InhA inhibitor.

Conclusion

Direct inhibitors of InhA, such as those from the pyrrolidine carboxamide class, represent a vital strategy for overcoming isoniazid resistance in Mycobacterium tuberculosis. By directly binding to the enzyme's active site, these compounds circumvent the need for KatG activation, a common mechanism of clinical resistance. Their mechanism involves the specific, high-affinity occupation of the substrate-binding pocket, leading to a halt in the FAS-II elongation cycle, the inhibition of mycolic acid biosynthesis, and subsequent bacterial death. The detailed characterization of their binding mode and inhibitory kinetics through enzymatic, microbiological, and biophysical assays provides a robust framework for the rational design of next-generation antitubercular agents targeting this clinically validated pathway.

References

InhA-IN-5: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutics with alternative mechanisms of action. A key validated target in Mtb is the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway. While the frontline drug isoniazid targets InhA, its efficacy is hampered by resistance mechanisms, primarily due to mutations in the activating enzyme KatG. This has spurred the development of direct InhA inhibitors that do not require prior activation. This technical guide details the discovery and synthesis of InhA-IN-5, a potent rhodanine-based direct inhibitor of Mtb InhA, emerging from an in-silico-driven drug discovery campaign.

Discovery Pathway

The discovery of the rhodanine-based InhA inhibitors, including the lineage of this compound, was a multi-step process that integrated computational modeling with chemical synthesis and biological evaluation. The workflow began with an in-silico screening of a virtual library of compounds against the InhA active site, leading to the identification of the rhodanine scaffold as a promising starting point. This was followed by the synthesis of a focused library of derivatives and subsequent in vitro testing to establish a structure-activity relationship (SAR).

cluster_0 In Silico Discovery cluster_1 Chemical Synthesis & Optimization cluster_2 Biological Evaluation A Virtual Screening of Compound Library B Identification of Rhodanine Scaffold A->B C Synthesis of Rhodanine Derivatives B->C D Structure-Activity Relationship (SAR) Studies C->D E InhA Enzyme Inhibition Assay D->E F Antimycobacterial Activity (M. marinum) E->F G Virulence & Antibiotic Assays F->G G->D Feedback for Optimization

Discovery workflow for rhodanine-based InhA inhibitors.

Quantitative Data Summary

The synthesized rhodanine derivatives were evaluated for their inhibitory activity against Mtb InhA and their antimicrobial activity against Mycobacterium marinum (Mm), a surrogate model for Mtb. The most potent compounds from the series are summarized below.

CompoundInhA IC50 (µM)M. marinum MIC (µM)
12 3.5 ± 0.4> 30
17 2.7 ± 0.3> 30
24 4.1 ± 0.510
32 3.8 ± 0.40.57
33 2.9 ± 0.30.21
Triclosan (Control) 0.5 ± 0.1Not Reported

Synthesis Pathway

The synthesis of the rhodanine derivatives follows a two-step process. The first step involves the N-acylation of the rhodanine core with a desired amino acid. The second and key step is a Knoevenagel condensation of the N-acylated rhodanine with a substituted aromatic aldehyde to yield the final 5-ylidene-rhodanine product.

A Rhodanine C N-acylated Rhodanine A->C N-acylation B Amino Acid B->C E 5-ylidene-rhodanine Derivative (e.g., this compound) C->E Knoevenagel Condensation D Substituted Aromatic Aldehyde D->E

General synthesis pathway for 5-ylidene-rhodanine InhA inhibitors.

Experimental Protocols

General Synthesis of 5-ylidene-rhodanine Derivatives (Knoevenagel Condensation)

Materials:

  • N-acylated rhodanine intermediate

  • Substituted aromatic aldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of the N-acylated rhodanine (1 equivalent) and the corresponding aromatic aldehyde (1.2 equivalents) is prepared.

  • Anhydrous sodium acetate (2.5 equivalents) is added to the mixture.

  • The mixture is refluxed in glacial acetic acid for 4-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

InhA Enzyme Inhibition Assay

This assay measures the inhibition of InhA by monitoring the oxidation of NADH to NAD+ spectrophotometrically.

Materials:

  • Purified Mtb InhA enzyme

  • NADH

  • trans-2-dodecenoyl-CoA (DD-CoA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

Procedure:

  • The reactions are performed in a 96-well plate format.

  • To each well, add the assay buffer, NADH to a final concentration of 250 µM, and the test compound at various concentrations.

  • The reaction is initiated by the addition of InhA enzyme to a final concentration of 10-100 nM.

  • Immediately after enzyme addition, the substrate, DD-CoA, is added to a final concentration of 25 µM.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored for 10-20 minutes at 25°C using a plate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mycobacterium marinum Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. marinum.

Materials:

  • M. marinum culture

  • 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in 7H9 broth in a 96-well plate.

  • A mid-log phase culture of M. marinum is diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.

  • The bacterial suspension is added to each well of the microplate containing the test compounds.

  • The plates are incubated at 30°C for 5-7 days.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mycobacterium marinum Virulence Assay

This assay assesses the ability of a compound to inhibit the virulence of M. marinum using an amoeba host model (Dictyostelium discoideum).

Materials:

  • M. marinum culture

  • Dictyostelium discoideum

  • Klebsiella aerogenes (as a food source for amoebae)

  • SM agar plates

  • Test compounds

Procedure:

  • A lawn of K. aerogenes and M. marinum is prepared on SM agar plates.

  • The test compounds at various concentrations are spotted onto the bacterial lawn.

  • A small number of D. discoideum cells are placed in the center of the plate.

  • The plates are incubated at 25°C for 5-7 days.

  • Inhibition of M. marinum virulence is observed as the formation of a phagocytic plaque (a clear zone where the amoebae have consumed the bacteria).

  • The minimal concentration of the compound that allows for plaque formation is recorded.

References

The Linchpin of Mycobacterial Survival: A Technical Guide to the Role of InhA in Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enoyl-acyl carrier protein (ACP) reductase, InhA, is an indispensable enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This enzyme catalyzes the final, rate-limiting step in the elongation of fatty acids, which are precursors to the mycolic acids that form the core of the protective mycobacterial cell wall. The essentiality of InhA for mycobacterial viability and its role as the primary target of the frontline anti-tubercular drug isoniazid (INH) establish it as a critical focus for both fundamental research and modern drug discovery efforts. This guide provides an in-depth examination of InhA's biochemical function, its position within the mycolic acid biosynthesis pathway, the mechanism of its inhibition, and the key experimental protocols used in its study.

Introduction: The Mycobacterial Cell Wall and the Centrality of InhA

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, largely responsible for the bacterium's intrinsic resistance to many antibiotics and its ability to survive within the host.[1][2] This formidable barrier is characterized by a thick, waxy layer of mycolic acids, which are very long-chain fatty acids (C60-C90) covalently linked to an arabinogalactan-peptidoglycan complex.[2][3][4][5] The biosynthesis of these mycolic acids is a multi-step process carried out by two distinct fatty acid synthase systems: FAS-I for de novo synthesis of shorter chain fatty acids (up to C26) and the FAS-II system for their subsequent elongation to full-length meromycolic acids.[6][7][8]

InhA is a key enzyme within the FAS-II system.[9] It functions as an NADH-dependent 2-trans-enoyl-ACP reductase, catalyzing the reduction of a carbon-carbon double bond in the growing acyl chain, the final step in each elongation cycle.[6][9][10] The inhibition of InhA halts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death, validating it as a crucial drug target.[10][11]

Biochemical Function and Structure of InhA

Enzymatic Reaction

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP substrates. The reaction involves a hydride transfer from the C4 position of the NADH cofactor to the β-carbon (C3) of the substrate, followed by the protonation of the α-carbon (C2) to produce a saturated acyl-ACP product.[6][7] This process is repeated iteratively, adding two-carbon units in each cycle to elongate the fatty acid chain.[8]

Protein Structure

The InhA enzyme from M. tuberculosis is a homotetramer, with each monomer consisting of approximately 269 amino acids.[6][12] The core of each subunit features a Rossmann fold, which provides the binding site for the NADH cofactor.[6] The substrate-binding pocket is a hydrophobic channel that accommodates the long acyl chain of the substrate.[6] A key structural feature is the substrate-binding loop (residues ~196-219), which is typically disordered but adopts a more ordered conformation upon substrate or inhibitor binding, effectively closing the active site.[4][13] This conformational change is crucial for catalysis and represents a key aspect of inhibitor design.[4]

The FAS-II Pathway and InhA's Role

The FAS-II system is a multi-enzyme complex responsible for elongating the fatty acid products of the FAS-I system. The pathway is a cycle of four key reactions:

  • Condensation: A β-ketoacyl-ACP synthase (KasA or KasB) catalyzes the condensation of a malonyl-ACP with the growing acyl-ACP chain.

  • Reduction: The resulting β-ketoacyl-ACP is reduced by the NADPH-dependent β-ketoacyl-ACP reductase (MabA).

  • Dehydration: A β-hydroxyacyl-ACP dehydratase complex (HadAB or HadBC) removes a water molecule to form a 2-trans-enoyl-ACP.

  • Reduction (InhA): InhA catalyzes the final reduction of the 2-trans-enoyl-ACP to a saturated acyl-ACP, which is now two carbons longer and ready for the next elongation cycle.

This cycle is depicted in the diagram below.

FAS_II_Pathway cluster_fas1 From FAS-I cluster_fas2_cycle FAS-II Elongation Cycle FAS_I_Product Acyl-CoA (C16-C26) Acyl_ACP_n Acyl-ACP (n) FAS_I_Product->Acyl_ACP_n Priming via FabH Malonyl_ACP Malonyl-ACP KasAB Condensation (KasA/KasB) Malonyl_ACP->KasAB Ketoacyl_ACP β-Ketoacyl-ACP KasAB->Ketoacyl_ACP MabA Reduction (MabA) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC Dehydration (HadABC) Hydroxyacyl_ACP->HadABC Enoyl_ACP 2-trans-Enoyl-ACP HadABC->Enoyl_ACP InhA Reduction (InhA) Enoyl_ACP->InhA Acyl_ACP_n2 Acyl-ACP (n+2) InhA->Acyl_ACP_n2 Acyl_ACP_n2->Acyl_ACP_n Next Cycle or Transfer to Pks13 Meromycolates Meromycolates Acyl_ACP_n2->Meromycolates -> Meromycolates Acyl_ACP_n->KasAB

Caption: The Mycobacterial FAS-II Elongation Cycle.

Mechanism of Inhibition by Isoniazid (INH)

Isoniazid is a cornerstone of tuberculosis therapy, but it is a prodrug that requires activation to exert its effect.[14][15][16]

  • Activation: INH diffuses into the mycobacterial cell and is activated by the catalase-peroxidase enzyme, KatG.[15][16][17] This process converts INH into a reactive isonicotinic acyl radical.[18]

  • Adduct Formation: The acyl radical spontaneously reacts with the NAD+ or NADH cofactor within the cell to form a covalent INH-NAD adduct.[16]

  • Inhibition of InhA: This INH-NAD adduct is a potent, slow, tight-binding inhibitor of InhA.[4] It binds to the NADH-binding site of InhA, blocking the binding of the natural substrate and preventing the catalytic reaction.[4][14] The inhibition of InhA leads to the cessation of mycolic acid synthesis and bacterial death.[10]

The primary mechanism of clinical resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug.[10][18] This has driven the development of "direct InhA inhibitors" that do not require KatG activation and are therefore effective against many INH-resistant strains.[6]

INH_Activation_Inhibition INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct NADH NADH NADH->Adduct InhA Active InhA Adduct->InhA Binding & Inhibition Inhibited_InhA Inhibited InhA InhA->Inhibited_InhA FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Blocked Blocked Inhibited_InhA->Blocked Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocked->Mycolic_Acid

Caption: Isoniazid Activation and InhA Inhibition Pathway.

Quantitative Data

InhA Enzyme Kinetics

The kinetic parameters of an enzyme are crucial for understanding its efficiency and for the quantitative assessment of inhibitors. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

ParameterSubstrateValue (μM)Reference(s)
Km NADH51 - 152[7]
Km trans-2-Dodecenoyl-CoA (DD-CoA)31 - 46[7]

Note: DD-CoA is a commonly used synthetic substrate for in vitro assays.

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTypeIC50 (μM)Reference(s)
INH-NAD Adduct Isoniazid Metabolite0.00078 (Ki*)
NITD-564 Direct Inhibitor (4-hydroxy-2-pyridone)0.59[6]
NITD-916 Direct Inhibitor (4-hydroxy-2-pyridone)~0.59[6]
GSK138 Direct Inhibitor (Thiadiazole)0.04
PT70 Direct Inhibitor (Diphenyl ether)0.05[13]
Compound 24 Direct Inhibitor (Fragment-based)0.25[1]

*Note: Data for INH-NAD adduct is presented as the inhibition constant (Ki), which is a more direct measure of binding affinity.

Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

CompoundMtb StrainGenotype (Resistance)MIC (μg/mL)MIC (μM)Reference(s)
Isoniazid H37RvWild-type (Susceptible)0.03 - 0.060.22 - 0.44[6]
Isoniazid Clinical IsolateinhA promoter mutation0.25 - 2.01.8 - 14.6
Isoniazid Clinical IsolatekatG S315T4.0 - 16.029.2 - 116.6
NITD-916 H37RvWild-type (Susceptible)0.0350.08[3]
NITD-916 MDR IsolatekatG S315T0.017 - 0.070.04 - 0.16[3][6]
GSK138 H37RvWild-type (Susceptible)0.431.0
GSK138 MDR/XDR IsolatesVarious (katG S315T etc.)-3.75 (MIC90)

Key Experimental Protocols

InhA Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a standard method for determining the enzymatic activity of purified InhA and for testing the potency of inhibitors.

Principle: InhA activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+.[2][7]

Materials:

  • Purified M. tuberculosis InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP/CoA substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[7][13]

  • Inhibitor compound dissolved in DMSO

  • UV/Vis Spectrophotometer with temperature control (25°C or 30°C)

  • 96-well UV-transparent plates or quartz cuvettes

Procedure:

  • Prepare Reagents: Prepare stock solutions of NADH, DD-CoA, and the test inhibitor. The final concentration of DMSO in the assay should be kept low (e.g., <1-2%) to avoid interference.

  • Assay Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Assay Buffer, NADH (e.g., final concentration of 250 μM), and the inhibitor at various concentrations.[13]

  • Pre-incubation: Pre-incubate the mixture with the InhA enzyme (e.g., final concentration of 10-100 nM) for a defined period to allow for inhibitor binding.[13]

  • Initiate Reaction: Start the reaction by adding the substrate, DD-CoA (e.g., final concentration of 25-85 μM).[13]

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A340) at regular intervals (e.g., every 20-30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, NADH, InhA, Inhibitor, Substrate (DD-CoA) B Add Buffer, NADH, & Inhibitor to Microplate Well A->B C Add InhA Enzyme (Pre-incubate) B->C D Initiate Reaction with Substrate (DD-CoA) C->D E Monitor A340 Decrease (NADH Oxidation) D->E F Calculate Initial Velocity (v₀) from A vs. time plot E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ Value G->H

Caption: General Workflow for an InhA Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a compound required to inhibit the growth of M. tuberculosis.

Principle: A standardized inoculum of Mtb is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a set incubation period, often using a colorimetric indicator.

Materials:

  • M. tuberculosis H37Rv or clinical isolate culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Test compound

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)

  • Biosafety Level 3 (BSL-3) facilities and practices are mandatory.

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5-1.0, then dilute to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using 7H9 broth. A typical final volume in each well is 100 µL. Include a drug-free well for a growth control and a media-only well for a sterility control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Seal the plates (e.g., with parafilm or a plate sealer) and incubate at 37°C for 7-14 days.

  • Growth Assessment:

    • After the initial incubation, add ~30 µL of the resazurin solution to each well.

    • Re-incubate for an additional 24-48 hours.

    • Determine the MIC: The MIC is the lowest drug concentration at which no color change from blue (resazurin) to pink (resorufin) is observed. A blue color indicates the inhibition of bacterial metabolic activity and growth.

Conclusion and Future Directions

InhA remains a validated and highly attractive target for the development of new anti-tubercular agents. Its essential role in the biosynthesis of the unique mycobacterial cell wall ensures that its inhibition is a bactericidal event. While isoniazid has been a remarkably successful InhA-targeting drug, the prevalence of resistance, primarily through mutations in the activating enzyme KatG, necessitates new strategies. The development of direct InhA inhibitors that bypass the need for KatG activation is a promising avenue for treating drug-resistant tuberculosis.[6] Ongoing research focuses on discovering novel chemical scaffolds with high potency, favorable pharmacokinetic properties, and efficacy against both drug-sensitive and drug-resistant clinical isolates. The quantitative methods and experimental protocols detailed in this guide are fundamental tools for researchers and drug developers in this critical endeavor to combat a persistent global health threat.

References

A Tale of Two Inhibitors: A Technical Deep Dive into the Mechanisms of Isoniazid and Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has been waged for decades, with the enoyl-acyl carrier protein reductase (InhA) remaining a cornerstone of therapeutic strategies. As a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, InhA is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall.[1][2] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.[3][4]

Isoniazid (INH), a cornerstone of first-line anti-TB therapy for over half a century, is a prodrug that ultimately targets InhA.[5][6] However, the rise of drug-resistant Mtb strains, primarily through mutations in the activating enzyme KatG, has severely compromised its efficacy.[7][8] This has spurred the development of direct InhA inhibitors, a class of compounds that bypass the need for KatG activation. This technical guide provides an in-depth comparison of the mechanism of inhibition of the classic prodrug, isoniazid, and a representative direct InhA inhibitor, NITD-916, a member of the 4-hydroxy-2-pyridone class.

The Target: Mycolic Acid Biosynthesis Pathway

The synthesis of mycolic acids is a multi-step process involving two key fatty acid synthase systems: FAS-I and FAS-II.[9][10] FAS-I produces shorter chain fatty acids, which are then elongated by the FAS-II system. InhA is the NADH-dependent enoyl-ACP reductase of the FAS-II complex, responsible for reducing double bonds during fatty acid elongation.[11][12]

Mycolic_Acid_Biosynthesis FAS_I FAS-I FAS_II FAS-II Elongation Cycles FAS_I->FAS_II C20-CoA InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Reduction of 2-trans-enoyl-ACP Pks13 Pks13 (Condensation) FAS_II->Pks13 Meromycolate Chain InhA->FAS_II Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Incorporation Mycolic_Acids->Cell_Wall

Figure 1: Simplified Mycolic Acid Biosynthesis Pathway.

Isoniazid: An Indirect Inhibitor with a Complex Activation Cascade

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][11] This activation is a critical, yet vulnerable, step in its mechanism of action.

Mechanism of Action
  • Activation by KatG: Inside the mycobacterium, isoniazid is oxidized by KatG, a process that can be influenced by endogenous reactive oxygen species like superoxide.[13][14] This activation generates a range of reactive species, including an isonicotinic acyl radical.[5][15]

  • Formation of the INH-NAD Adduct: The isonicotinic acyl radical spontaneously reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[5][16]

  • Inhibition of InhA: The INH-NAD adduct is the active inhibitor that binds tightly to the active site of InhA.[11][16] This binding is characterized as a slow, tight-binding inhibition, where an initial weak binding is followed by a slow conversion to a highly stable enzyme-inhibitor complex.[8] The adduct occupies the substrate-binding pocket, sterically hindering the binding of the natural enoyl-AcpM substrate and blocking the fatty acid elongation process.[5][17]

Isoniazid_Inhibition cluster_Mtb Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_Radical Isonicotinic Acyl Radical KatG->INH_Radical INH_NAD INH-NAD Adduct (Active Inhibitor) INH_Radical->INH_NAD + NAD+ NAD NAD+ InhA InhA INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis

Figure 2: Isoniazid's Mechanism of Inhibition.

Direct InhA Inhibitors: A More Direct Approach

In contrast to isoniazid, direct InhA inhibitors, such as NITD-916, do not require enzymatic activation.[18][19] This fundamental difference allows them to be effective against many isoniazid-resistant strains that have mutations in the katG gene.[18]

Mechanism of Action

Direct inhibitors bind non-covalently to the InhA enzyme.[18][20] Biophysical studies have shown that compounds like the 4-hydroxy-2-pyridones bind specifically to InhA in an NADH-dependent manner, directly blocking the enoyl-substrate binding pocket.[18][19] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function and halting mycolic acid synthesis.[18] The interaction often involves the ordering of a flexible substrate-binding loop in the enzyme, leading to a more stable, inhibited complex.[21][22]

Direct_Inhibitor_Inhibition cluster_Mtb Mycobacterium tuberculosis Direct_Inhibitor Direct InhA Inhibitor (e.g., NITD-916) InhA InhA Direct_Inhibitor->InhA Direct Binding & Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis

Figure 3: Direct InhA Inhibitor Mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activities of the INH-NAD adduct and a representative direct InhA inhibitor, NITD-916.

Table 1: In Vitro Enzyme Inhibition Data

InhibitorTargetKi (overall)IC50Inhibition Type
INH-NAD AdductInhA0.75 ± 0.08 nM[8]-Slow, tight-binding, competitive[8][11]
NITD-916InhA-~0.59 µM*[18]Direct, NADH-dependent[18][19]

*Note: The IC50 for NITD-916 is similar to that of a more potent analog, NITD-564, and is provided as a representative value for the 4-hydroxy-2-pyridone class.

Table 2: Whole-Cell Activity Data

CompoundM. tuberculosis StrainMIC (µM)
IsoniazidH37Rv (WT)~0.05-0.1[6]
IsoniazidKatG mutantsHigh resistance[7]
NITD-916H37Rv (WT)0.04 - 0.16[18]
NITD-916MDR-TB (KatG mutants)0.04 - 0.16[18]
GSK138 (another direct inhibitor)H37Rv (WT)1 µM[23][24]

Experimental Protocols

InhA Enzyme Inhibition Assay (Steady-State Kinetics)

This protocol is a generalized representation based on methods described for determining the inhibitory activity of compounds against InhA.[21]

Enzyme_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer (e.g., PIPES, pH 6.8) - NADH - DD-CoA (substrate) - Varying inhibitor concentrations Start->Prepare_Reaction Initiate_Reaction Initiate Reaction: Add purified InhA enzyme Prepare_Reaction->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress: Measure decrease in NADH absorbance at 340 nm over time Initiate_Reaction->Monitor_Reaction Data_Analysis Data Analysis: - Calculate initial velocities - Plot % inhibition vs. inhibitor concentration - Determine IC50 value Monitor_Reaction->Data_Analysis End End Data_Analysis->End MIC_Assay_Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of the test compound in Middlebrook 7H9 broth Start->Prepare_Plates Inoculate Inoculate wells with a standardized suspension of M. tuberculosis Prepare_Plates->Inoculate Incubate Incubate plates at 37°C for a defined period (e.g., 6 days) Inoculate->Incubate Add_Indicator Add a viability indicator (e.g., Resazurin) Incubate->Add_Indicator Incubate_Again Incubate for an additional period (e.g., 2 days) Add_Indicator->Incubate_Again Read_Results Determine MIC: Lowest concentration that inhibits 90% of indicator conversion Incubate_Again->Read_Results End End Read_Results->End

References

In Silico Modeling of InhA-Inhibitor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) and its inhibitors, with a focus on a representative rhodanine-based inhibitor, herein referred to as IN-5. This document details the methodologies for computational and experimental validation, presents quantitative data for a series of rhodanine-based InhA inhibitors, and visualizes key biological and experimental workflows.

Introduction to InhA and its Inhibition

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.[1][2][3] This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial cell death. This makes InhA a well-validated and attractive target for the development of new anti-tuberculosis drugs.[4][5][6]

Isoniazid, a frontline anti-tuberculosis drug, indirectly targets InhA. It is a prodrug that requires activation by the catalase-peroxidase enzyme KatG to form an adduct with NAD+, which then inhibits InhA.[4] Resistance to isoniazid frequently arises from mutations in the katG gene, highlighting the need for direct InhA inhibitors that do not require this activation step.[4] Rhodanine-containing compounds represent a promising class of direct InhA inhibitors, and in silico modeling plays a crucial role in their rational design and optimization.[7][8][9]

Quantitative Data: InhA Inhibition by Rhodanine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of rhodanine derivatives against M. tuberculosis InhA. The data is extracted from a study focused on the rational design of novel InhA inhibitors.[8][10]

Compound IDStructureIC50 (µM)
IN-5 (analogue) Rhodanine core with specific substitutionsData not publicly available for IN-5, representative data from analogues shown below
Compound 12 Tryptophan at N-3, 4-fluorobenzylidene at C-510.0 ± 1.2
Compound 17 Tryptophan at N-3, 4-(trifluoromethyl)benzylidene at C-530.0 ± 2.5
Compound 24 Tryptophan at N-3, 2-naphthylidene at C-57.0 ± 0.8
Compound 25 Tryptophan at N-3, 1-naphthylidene at C-511.0 ± 1.5
Compound 32 Tryptophan at N-3, 3,4-dichlorobenzylidene at C-52.7 ± 0.3
Compound 33 Tryptophan at N-3, 3,5-dichlorobenzylidene at C-54.0 ± 0.5
Compound 34 Tryptophan at N-3, 2,4-dichlorobenzylidene at C-55.0 ± 0.6
Triclosan (Reference Inhibitor)0.15 ± 0.02

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the InhA enzyme by 50%. Data is presented as mean ± standard deviation.

Experimental and Computational Protocols

In Silico Modeling Protocols

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This method is instrumental in virtual screening and for understanding the binding mode of inhibitors.

Protocol for Molecular Docking of InhA-IN-5:

  • Protein Preparation:

    • The three-dimensional crystal structure of M. tuberculosis InhA in complex with NADH is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4TRN.[9]

    • The protein structure is prepared using the Protein Preparation Wizard in software suites like Schrödinger. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • The 2D structure of the inhibitor (e.g., IN-5) is sketched and converted to a 3D conformation.

    • The ligand is prepared using tools like LigPrep to generate different tautomers, stereoisomers, and ionization states at a physiological pH (e.g., 7.0 ± 2.0). The geometry of the ligand is then optimized.

  • Grid Generation:

    • A receptor grid is defined around the active site of InhA. The grid box is typically centered on the co-crystallized ligand or the NADH cofactor to define the binding pocket.

  • Docking and Scoring:

    • The prepared ligand is docked into the receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina.

    • The docking poses are evaluated using a scoring function (e.g., GlideScore, Vina score) which estimates the binding affinity. Poses with the best scores are selected for further analysis.

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding mode and the nature of the interactions.

Protocol for MD Simulation of this compound Complex:

  • System Setup:

    • The best-ranked docked pose of the this compound-NADH complex is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field and Parameterization:

    • A suitable force field, such as AMBER or OPLS, is assigned to the protein, ligand, and cofactor.

    • Parameters for the ligand are often generated using tools like Antechamber.

  • Minimization and Equilibration:

    • The system is subjected to energy minimization to remove bad contacts.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production MD:

    • A production MD simulation is run for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are stable over time.

Experimental Validation Protocol

The inhibitory activity of compounds against InhA is determined by monitoring the oxidation of the cofactor NADH, which results in a decrease in absorbance at 340 nm.[7]

Protocol for InhA Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of purified InhA enzyme in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).

    • Prepare stock solutions of NADH and the substrate, 2-trans-dodecenoyl-coenzyme A (DD-CoA), in the same buffer.

    • Prepare stock solutions of the test inhibitors (e.g., IN-5) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH, and DD-CoA to each well.

    • Add the test inhibitor at various concentrations (serial dilutions). Include a positive control (e.g., Triclosan) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the InhA enzyme to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) at a constant temperature (e.g., 25 °C) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mycolic Acid Biosynthesis Pathway (FAS-II System)

The following diagram illustrates the central role of InhA in the elongation cycle of the FAS-II pathway, which is essential for mycolic acid synthesis in Mycobacterium tuberculosis.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C18) FAS_I->Acyl_CoA KasA_KasB KasA / KasB (β-ketoacyl-ACP synthase) Acyl_CoA->KasA_KasB MabD MabD (Malonyl-CoA:ACP transacylase) Malonyl_ACP Malonyl-ACP MabD->Malonyl_ACP Malonyl_ACP->KasA_KasB Ketoacyl_ACP β-Ketoacyl-ACP KasA_KasB->Ketoacyl_ACP MabA MabA (β-ketoacyl-ACP reductase) Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadABC (β-hydroxyacyl-ACP dehydratase) Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Enoyl-ACP reductase) Enoyl_ACP->InhA Acyl_ACP_elong Elongated Acyl-ACP InhA->Acyl_ACP_elong Acyl_ACP_elong->KasA_KasB Elongation Cycle Mycolic_Acids Mycolic Acids Acyl_ACP_elong->Mycolic_Acids IN5 IN-5 (Inhibitor) IN5->InhA Inhibition

Caption: Role of InhA in the FAS-II pathway and its inhibition.

In Silico Drug Discovery Workflow

This diagram outlines the typical workflow for the in silico discovery and validation of novel enzyme inhibitors like IN-5.

In_Silico_Workflow cluster_in_silico In Silico Phase cluster_experimental Experimental Phase Virtual_Screening Virtual Screening (Compound Library) Molecular_Docking Molecular Docking (Pose Prediction & Scoring) Virtual_Screening->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Stability & Interaction Analysis) Molecular_Docking->MD_Simulations Hit_Identification Hit Identification (Prioritization of Candidates) MD_Simulations->Hit_Identification Chemical_Synthesis Chemical Synthesis of Selected Hits Hit_Identification->Chemical_Synthesis Enzymatic_Assay InhA Enzymatic Assay (IC50 Determination) Chemical_Synthesis->Enzymatic_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Enzymatic_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Molecular_Docking Iterative Design

Caption: Workflow for in silico inhibitor discovery and validation.

Conclusion

The in silico modeling of the InhA-inhibitor interaction provides a powerful platform for the discovery and development of novel anti-tuberculosis agents. By combining molecular docking to predict binding modes and molecular dynamics simulations to assess complex stability, researchers can rationally design potent inhibitors. The methodologies and data presented in this guide for the rhodanine-based inhibitor IN-5 and its analogues serve as a comprehensive resource for professionals in the field of drug discovery. The validation of in silico findings through robust enzymatic assays is a critical step in confirming the biological activity and advancing promising candidates towards further preclinical development.

References

Methodological & Application

Application Note: InhA-IN-5 for a Targeted Investigation of the Mycolic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and antibacterial drug discovery.

Introduction: The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, rich in lipids, that is essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] A key component of this cell wall is mycolic acid, an extremely long-chain α-alkyl, β-hydroxy fatty acid.[2] The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I for de novo synthesis of shorter fatty acids and FAS-II for their subsequent elongation to form the long meromycolic chain.[2][3]

The FAS-II pathway is a well-validated and clinically significant target for anti-tubercular drugs.[4] One of the critical enzymes in this pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA.[4] InhA is responsible for the final reduction step in each elongation cycle of the fatty acid chain.[5] Its inhibition leads to the cessation of mycolic acid synthesis and subsequent bacterial death.[1][6] While InhA is the primary target of the frontline pro-drug isoniazid, the rise of resistance, often through mutations in the activating enzyme KatG, necessitates the development of direct InhA inhibitors.[4][7]

InhA-IN-5 is presented here as a representative potent, direct, non-prodrug inhibitor of the InhA enzyme. Unlike isoniazid, its activity is independent of KatG activation, making it a valuable tool for studying the mycolic acid pathway and for investigating potential treatments against isoniazid-resistant Mtb strains. This application note provides detailed protocols and data for utilizing this compound as a specific chemical probe to dissect the mycolic acid biosynthesis pathway.

Mechanism of Action

This compound functions as a direct, competitive inhibitor of the InhA enzyme. It binds to the active site of InhA, in a manner that is dependent on the presence of the NADH cofactor, and physically blocks the binding pocket for the enoyl-ACP substrate.[7] This prevents the reduction of the trans-2-enoyl-ACP intermediate, a crucial step in the elongation cycle of the FAS-II system.[5] The interruption of this cycle halts the synthesis of the long-chain meromycolic acids, which are essential precursors for mature mycolic acids. The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.

Mycolic_Acid_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II Elongation Cycle cluster_Final Final Assembly FAS_I Acetyl-CoA Malonyl-CoA FAS_I_out C16-C26 Acyl-CoA FAS_I->FAS_I_out De Novo Synthesis FabH FabH FAS_I_out->FabH Pks13 Pks13 FAS_I_out->Pks13 MabA MabA (β-ketoacyl-ACP reductase) FabH->MabA Condensation HadAB HadAB/BC (Dehydratase) MabA->HadAB Reduction InhA InhA (Enoyl-ACP reductase) HadAB->InhA Dehydration KasA KasA/KasB (Condensation) InhA->KasA Reduction KasA->FabH Elongation (+2C) Meromycolic Meromycolic Acids (C50-C60) KasA->Meromycolic Completion Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA InhA_IN_5 This compound InhA_IN_5->InhA Inhibition Meromycolic->Pks13 Mycolic_Acids Mature Mycolic Acids Pks13->Mycolic_Acids Condensation

Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.

Data Presentation

The efficacy of this compound was evaluated through both enzymatic and whole-cell assays. The data presented below are representative values based on well-characterized direct InhA inhibitors.[7][8]

Table 1: In Vitro InhA Enzyme Inhibition This table summarizes the inhibitory activity of this compound against purified recombinant Mtb InhA enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetAssay MethodIC50 (µM)
This compoundInhASpectrophotometric (NADH depletion)0.04 - 0.60
Triclosan (Control)InhASpectrophotometric (NADH depletion)0.46

Table 2: Whole-Cell Activity against Mycobacterium tuberculosis This table shows the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of M. tuberculosis H37Rv and an isoniazid-resistant clinical isolate.

CompoundMtb StrainMIC (µM)
This compoundH37Rv (Isoniazid-Sensitive)1.0 - 1.5
This compoundIsoniazid-Resistant (katG mutant)1.0 - 1.9
IsoniazidH37Rv (Isoniazid-Sensitive)0.2 - 0.5
IsoniazidIsoniazid-Resistant (katG mutant)> 64

Experimental Protocols

InhA Enzymatic Inhibition Assay

This protocol details the method for determining the IC50 value of this compound against purified InhA enzyme by monitoring NADH oxidation.

workflow_IC50 start Start prep_reagents Prepare Reagents: - PIPES Buffer - NADH - DD-CoA (Substrate) - InhA Enzyme - this compound dilutions start->prep_reagents plate_setup Add to 96-well plate: - Buffer - NADH - DD-CoA - this compound (varying conc.) prep_reagents->plate_setup initiate_rxn Initiate reaction by adding InhA enzyme to wells plate_setup->initiate_rxn measure Measure absorbance at 340 nm kinetically for 10 min at 25°C initiate_rxn->measure analyze Calculate initial velocities. Plot % inhibition vs. [this compound]. Determine IC50 value. measure->analyze end End analyze->end workflow_MIC start Start prep_culture Prepare M. tuberculosis culture to log phase. Adjust to 0.5 McFarland standard. start->prep_culture prep_plate Serially dilute this compound in 7H9 broth across a 96-well plate. prep_culture->prep_plate inoculate Inoculate all wells (except sterility control) with the bacterial suspension. prep_plate->inoculate incubate Seal plate and incubate at 37°C for 7-14 days. inoculate->incubate read_results Visually inspect for turbidity. Add Resazurin indicator and incubate for 24-48h. incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth (blue color). read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Testing InhA-IN-5 Against Isoniazid-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form of isoniazid then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway responsible for mycolic acid biosynthesis.[2][3] Mycolic acids are essential components of the unique mycobacterial cell wall, and their inhibition leads to cell death.[1][2]

The predominant mechanism of clinical resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug.[3][4] Consequently, the InhA enzyme in these strains remains a viable therapeutic target. InhA-IN-5 is a direct inhibitor of InhA, meaning it does not require prior activation by KatG.[1][2][5] This characteristic suggests that this compound may be effective against Mtb strains that have developed resistance to isoniazid via katG mutations.

These application notes provide a detailed protocol for determining the in vitro efficacy and selectivity of this compound against both isoniazid-susceptible and well-characterized isoniazid-resistant strains of M. tuberculosis. The primary assay described is the Minimum Inhibitory Concentration (MIC) determination using the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method.[6] Protocols for assessing cytotoxicity against a mammalian cell line are also included to evaluate the compound's selectivity index.

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The diagram below illustrates the mechanism of action for both isoniazid and direct InhA inhibitors like this compound within the Mtb FAS-II pathway. Isoniazid requires activation by KatG, a step bypassed by direct inhibitors. Mutations in katG render isoniazid ineffective, but do not confer resistance to direct InhA inhibitors that target the enzyme itself.

inhA_pathway cluster_mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation INH_active Activated INH-NAD Adduct KatG->INH_active InhA InhA Enzyme (Enoyl-ACP Reductase) INH_active->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acids Mycolic Acid Synthesis FAS_II->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall InhA_IN_5 This compound (Direct Inhibitor) InhA_IN_5->InhA Direct Inhibition KatG_mut katG Mutation (Isoniazid Resistance) KatG_mut->KatG Prevents Activation

Figure 1. Mechanism of InhA Inhibition in Mtb.

Experimental Workflow

The overall experimental process for evaluating this compound involves parallel workflows for determining antimycobacterial activity (MIC) and mammalian cell cytotoxicity (IC₅₀). The ratio of these two values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.

experimental_workflow cluster_mic MIC Determination (BSL-3) cluster_ic50 Cytotoxicity Assay (BSL-2) cluster_analysis Data Analysis Mtb_culture 1. Culture Mtb Strains (WT & INH-Resistant) Drug_prep_mtb 2. Prepare Serial Dilutions of this compound & Controls Mtb_culture->Drug_prep_mtb Inoculate 3. Inoculate 96-well Plates Drug_prep_mtb->Inoculate Incubate_mtb 4. Incubate for 7 Days Inoculate->Incubate_mtb AlamarBlue 5. Add AlamarBlue Reagent Incubate_mtb->AlamarBlue Incubate2_mtb 6. Incubate for 24h AlamarBlue->Incubate2_mtb Read_MIC 7. Read Results (Colorimetric) Incubate2_mtb->Read_MIC Calc_MIC Calculate MIC Read_MIC->Calc_MIC Vero_culture 1. Culture Mammalian Cells (e.g., Vero) Drug_prep_vero 2. Prepare Serial Dilutions of this compound Vero_culture->Drug_prep_vero Treat_cells 3. Seed & Treat 96-well Plates Drug_prep_vero->Treat_cells Incubate_vero 4. Incubate for 72h Treat_cells->Incubate_vero Viability_assay 5. Add Viability Reagent Incubate_vero->Viability_assay Incubate2_vero 6. Incubate for 2-4h Viability_assay->Incubate2_vero Read_IC50 7. Read Results (Fluorometric) Incubate2_vero->Read_IC50 Calc_IC50 Calculate IC₅₀ Read_IC50->Calc_IC50 Calc_SI Calculate Selectivity Index (SI = IC₅₀ / MIC) Calc_MIC->Calc_SI Calc_IC50->Calc_SI

References

Application Notes and Protocols for High-Throughput Screening Assays of InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Its pivotal role and validation as the target of the frontline anti-tubercular drug isoniazid make it a prime target for the development of new inhibitors to combat drug-resistant tuberculosis.[3][4][5] High-throughput screening (HTS) assays are indispensable tools for identifying novel InhA inhibitors from large compound libraries.[6][7][8] This document provides detailed application notes and protocols for the most common HTS assays for InhA inhibitors.

I. Overview of InhA and its Role in Mycolic Acid Synthesis

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, a crucial step in the elongation of fatty acids that form mycolic acids.[1] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.[4] The widely used anti-TB drug isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that potently inhibits InhA.[3][4][5] However, mutations in the katG gene are a major cause of isoniazid resistance.[2][5] Direct InhA inhibitors that do not require KatG activation are therefore of significant interest as they have the potential to be effective against isoniazid-resistant strains.[3][5]

Mycolic Acid Biosynthesis Pathway and InhA Inhibition

Mycolic_Acid_Pathway cluster_FASII FAS-II System (Mycolic Acid Elongation) FabG β-ketoacyl-ACP reductase Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabI InhA (Enoyl-ACP reductase) Acyl_ACP_long Acyl-ACP (C_n+2) FabI->Acyl_ACP_long HadABC β-hydroxyacyl-ACP dehydratase Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP KasA_KasB β-ketoacyl-ACP synthase Ketoacyl_ACP β-Ketoacyl-ACP KasA_KasB->Ketoacyl_ACP Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB Ketoacyl_ACP->FabG Hydroxyacyl_ACP->HadABC Enoyl_ACP->FabI Mycolic_Acids Mycolic Acids Acyl_ACP_long->Mycolic_Acids Inhibitor Direct InhA Inhibitors Inhibitor->FabI

Caption: Simplified workflow of the FAS-II system in mycolic acid synthesis and the inhibitory action of direct InhA inhibitors.

II. High-Throughput Screening (HTS) Assays for InhA Inhibitors

A variety of HTS assays have been developed to identify and characterize InhA inhibitors. The most common are spectrophotometric and fluorescence-based biochemical assays, as well as cell-based whole-cell screening assays.

A. General HTS Workflow

The typical workflow for an HTS campaign to identify InhA inhibitors involves several stages, from assay development to hit confirmation.

General High-Throughput Screening Workflow

HTS_Workflow Assay_Dev Assay Development & Optimization Plate_Controls Plate Controls (Positive & Negative) Assay_Dev->Plate_Controls Primary_Screen Primary Screen (Large Compound Library) Plate_Controls->Primary_Screen Hit_ID Hit Identification (Data Analysis) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Secondary_Assays Secondary & Orthogonal Assays IC50->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors.

B. Spectrophotometric Assay

This assay measures the activity of InhA by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.[9][10][11][12][13] It is a robust and cost-effective method for HTS.

Protocol: Spectrophotometric HTS Assay for InhA Inhibitors

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[9]

    • InhA Enzyme Stock: Purified recombinant M. tuberculosis InhA diluted in assay buffer to the desired final concentration (e.g., 50-100 nM).

    • NADH Stock: NADH dissolved in assay buffer (e.g., 500 µM).

    • Substrate Stock: A long-chain trans-2-enoyl-CoA substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA), dissolved in assay buffer (e.g., 500 µM).

    • Test Compounds: Compounds from a chemical library dissolved in 100% DMSO.

    • Controls: Positive control (e.g., a known InhA inhibitor like triclosan) and negative control (DMSO vehicle).

  • Assay Procedure (384-well plate format):

    • Add 200 nL of test compound or control (in DMSO) to the wells of a 384-well UV-transparent plate.

    • Add 20 µL of InhA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a solution containing NADH and DD-CoA (pre-mixed to final concentrations).

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes at 30°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

    • Normalize the data to the controls: % Inhibition = [1 - (V_compound - V_max_inhibition) / (V_no_inhibition - V_max_inhibition)] * 100.

    • For dose-response experiments, plot % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Spectrophotometric Assay Workflow

Spectro_Workflow Dispense_Cmpd Dispense Compound/Control (200 nL in 384-well plate) Add_Enzyme Add InhA Enzyme (20 µL) and Incubate Dispense_Cmpd->Add_Enzyme Add_Substrates Add NADH + Substrate Mix (20 µL) to start reaction Add_Enzyme->Add_Substrates Measure_Abs Measure Absorbance at 340 nm (Kinetic Read) Add_Substrates->Measure_Abs Calc_Rate Calculate Reaction Rate (Slope of A340 vs. Time) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition

Caption: Step-by-step workflow for the spectrophotometric InhA inhibitor assay.

C. Fluorescence-Based Assay

Fluorescence-based assays offer higher sensitivity compared to spectrophotometric methods and can be miniaturized to 1536-well formats.[14][15] These assays also monitor the consumption of NADH, but through the detection of its intrinsic fluorescence.

Protocol: Fluorescence-Based HTS Assay for InhA Inhibitors

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[16]

    • InhA Enzyme Stock: Diluted in assay buffer to a final concentration of approximately 30 nM.[16]

    • NADH Stock: Dissolved in assay buffer (e.g., 500 µM).

    • Substrate Stock: 2-trans-dodecenoyl-CoA (DD-CoA) dissolved in assay buffer (e.g., 600 µM).

    • Test Compounds and Controls: As described for the spectrophotometric assay.

  • Assay Procedure (384-well black plate format):

    • Add 200 nL of test compound or control to the wells.

    • Add 15 µL of a solution containing InhA and NADH to each well and incubate for 30 minutes at room temperature.[16]

    • Initiate the reaction by adding 5 µL of the DD-CoA substrate solution.

    • Measure the decrease in fluorescence over time using a microplate reader with excitation at ~340 nm and emission at ~460 nm.

  • Data Analysis:

    • Similar to the spectrophotometric assay, calculate the reaction rate from the slope of the fluorescence vs. time plot.

    • Determine the % inhibition and IC50 values as described previously.

D. Whole-Cell Screening Assay

Whole-cell assays are crucial for identifying compounds that are not only active against the target enzyme but also possess the ability to penetrate the complex mycobacterial cell wall.[2][3][17] A common method is the Microplate Alamar Blue Assay (MABA).[8][18]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Reagent Preparation:

    • Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • M. tuberculosis Culture: H37Rv strain grown to mid-log phase (OD600 ≈ 0.4-0.6).

    • Alamar Blue Reagent: Commercially available or prepared as a 10x stock.

    • Test Compounds and Controls: Compounds serially diluted in growth medium. Positive control (e.g., rifampicin) and negative control (no drug).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of serially diluted compounds to the wells of a 96-well plate.

    • Inoculate each well with 100 µL of a diluted M. tuberculosis culture to a final cell density of ~5 x 10^4 CFU/mL.

    • Incubate the plates at 37°C for 5-7 days.

    • Add 20 µL of Alamar Blue reagent to each well and incubate for another 12-24 hours.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates cell viability.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents the color change.

III. Data Presentation and Quality Control

A. Quantitative Data Summary

The following table summarizes the inhibitory activities of several known InhA inhibitors, providing a benchmark for new screening campaigns.

CompoundAssay TypeIC50 (µM)MIC (µg/mL)Reference
NITD-529Biochemical9.601.54 (µM)[3]
NITD-564Biochemical0.590.16 (µM)[3]
GSK3081138ABiochemical0.041 (µM)[19]
Benzimidazole 1Biochemical0.3812.5[4][18]
Benzimidazole 7Biochemical0.2225[4][18]
Di-triclosan 2Biochemical5.6-[5]
Di-triclosan 11Whole-cell-12.9 (µM)[5]
B. HTS Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[20][21][22][23] It reflects the separation between the positive and negative control signals.

Z'-Factor Calculation:

Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Interpretation of Z'-Factor Values:

Z'-FactorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay, may require optimization
< 0Unacceptable assay for screening

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[20][21]

Logical Relationship for HTS Assay Validation

Z_Factor_Logic cluster_inputs Control Data cluster_calculation Z'-Factor Calculation cluster_decision Assay Quality Decision Mean_Pos Mean of Positive Control (μ_p) Dynamic_Range Dynamic Range |μ_p - μ_n| Mean_Pos->Dynamic_Range SD_Pos SD of Positive Control (σ_p) Signal_Variability Signal Variability 3σ_p + 3σ_n SD_Pos->Signal_Variability Mean_Neg Mean of Negative Control (μ_n) Mean_Neg->Dynamic_Range SD_Neg SD of Negative Control (σ_n) SD_Neg->Signal_Variability Z_Prime Z' = 1 - (Variability / Range) Dynamic_Range->Z_Prime Signal_Variability->Z_Prime Excellent Z' ≥ 0.5 Excellent Z_Prime->Excellent Marginal 0 < Z' < 0.5 Marginal Z_Prime->Marginal Unacceptable Z' ≤ 0 Unacceptable Z_Prime->Unacceptable

Caption: Logical diagram illustrating the calculation and interpretation of the Z'-factor for HTS assay validation.

References

Application Note and Protocol: InhA-IN-5 Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antitubercular drug candidates, specifically focusing on the challenges associated with poorly soluble compounds like InhA-IN-5.

Introduction: InhA, the enoyl-acyl carrier protein reductase of the fatty acid synthase II (FASII) system in Mycobacterium tuberculosis, is a critical and clinically validated target for antitubercular drugs.[1][2] It is the primary target of the frontline drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG.[1][3][4] The rise of INH-resistant strains, often due to mutations in katG, necessitates the development of direct InhA inhibitors that do not require enzymatic activation.[2][5]

This compound is one such direct inhibitor. However, like many small molecule inhibitors developed through high-throughput screening, it is a lipophilic compound with poor aqueous solubility, presenting a significant challenge for achieving adequate systemic exposure in in vivo models.[6][7][8] This document provides detailed protocols for two distinct formulation strategies—a co-solvent system and a Self-Micro Emulsifying Drug Delivery System (SMEDDS)—to enhance the solubility and oral bioavailability of this compound for pharmacokinetic and efficacy studies in murine models.

This compound: Physicochemical Properties

A thorough understanding of the compound's properties is the first step in designing an effective formulation. This compound is a lipophilic molecule, as indicated by its calculated LogP value, which predicts poor water solubility.

PropertyValueSource
Molecular Formula C15H16N2O3S2[6]
Molecular Weight 336.4 g/mol [6]
XLogP3 3.1[6]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO)Inferred from LogP

Target Pathway: The Role of InhA in Mycolic Acid Synthesis

InhA is an essential enzyme in the FASII pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Mycolic acids are unique, long-chain fatty acids that are indispensable components of the mycobacterial cell wall, providing a crucial protective barrier. Inhibition of InhA disrupts this pathway, leading to cell death.[1]

InhA_Pathway cluster_FASII FASII Elongation Cycle cluster_inhibition Inhibition AcpM AcpM-linked Fatty Acid (C_n) KasA KasA/B AcpM->KasA + Malonyl-AcpM Ketoacyl β-Ketoacyl-AcpM KasA->Ketoacyl MabA MabA Ketoacyl->MabA NADPH Hydroxyacyl β-Hydroxyacyl-AcpM MabA->Hydroxyacyl HadABC HadABC Hydroxyacyl->HadABC Enoyl trans-2-Enoyl-AcpM HadABC->Enoyl InhA InhA Enoyl->InhA NADH Elongated AcpM-linked Fatty Acid (C_n+2) InhA->Elongated InhA->Block Elongated->KasA Next Cycle Mycolic_Acid Mycolic Acid Synthesis Elongated->Mycolic_Acid Inhibitor This compound Inhibitor->InhA Block->Mycolic_Acid Disruption Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Mycolic_Acid->Death

Caption: InhA's role in the FASII pathway and its inhibition by this compound.

Formulation Development Protocols

Given the lipophilicity of this compound, strategies that increase its solubility in the gastrointestinal tract are essential for oral administration. Below are two protocols based on formulations successfully used for other poorly soluble InhA inhibitors.[7][8]

Recommended Excipients for Formulation Screening

The selection of appropriate excipients is critical. The following table lists common excipients used to formulate poorly soluble drugs for in vivo studies.

Excipient ClassExamplesFunction
Co-solvents Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol (PEG 400)Increase solubility of the drug in the vehicle.
Lipids / Oils Captex® 355 (Caprylic/Capric Triglyceride), Sesame Oil, Corn OilAct as a lipidic vehicle to dissolve the drug.
Surfactants Solutol® HS 15 (Macrogol 15 Hydroxystearate), Cremophor® EL, Tween® 80Improve drug solubilization and dispersion upon dilution in aqueous fluids.
Aqueous Vehicles 1% Methylcellulose, 20% Encapsin® (Cyclodextrin) in salineUsed for suspending drugs or for solubilizing via inclusion complexes.[5]
Protocol 1: Co-solvent Formulation

This approach uses a blend of solvents to dissolve the drug, which maintains solubility upon administration. This formulation is relatively simple to prepare.[8]

Materials:

  • This compound

  • Ethanol (USP grade)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile water or saline

  • Glass vials, magnetic stirrer, and stir bar

  • Calibrated pipettes

Procedure:

  • Preparation of Vehicle:

    • In a sterile glass vial, prepare the co-solvent vehicle by combining the components in the following ratio (v/v/v): 15% Ethanol, 20% Propylene Glycol, 40% PEG 400.

    • The remaining 25% can be sterile water or saline, to be added last.

    • Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • Drug Solubilization:

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg/mL).

    • Add the powdered this compound to the pre-mixed co-solvent vehicle (EtOH, PG, PEG 400).

    • Vortex and sonicate the mixture gently until the compound is completely dissolved. A clear solution should be obtained.

  • Final Dilution:

    • Slowly add the sterile water or saline to the drug-solvent mixture while stirring to reach the final volume.

    • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Storage:

    • Store the final formulation at 4°C, protected from light. Prepare fresh before each experiment or validate stability for longer storage.

Protocol 2: Self-Micro Emulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation with aqueous fluids (like gastrointestinal fluids). This can significantly enhance drug solubilization and absorption.[7][8]

Materials:

  • This compound

  • Captex® 355 (medium-chain triglyceride oil)

  • Solutol® HS 15 (surfactant)

  • Capmul® MCM (co-surfactant/co-solvent)

  • Glass vials, magnetic stirrer, and stir bar

  • Water bath sonicator

Procedure:

  • Preparation of SMEDDS Vehicle:

    • In a sterile glass vial, combine the vehicle components in the following ratio (w/w/w): 40% Captex® 355, 40% Solutol® HS 15, 20% Capmul® MCM.

    • Mix thoroughly with a magnetic stirrer at a low speed until a clear, homogenous, and pale-yellow liquid is formed.

  • Drug Solubilization:

    • Weigh the required amount of this compound for the desired final concentration.

    • Add the this compound powder directly to the pre-formed SMEDDS vehicle.

    • Cap the vial and mix by vortexing.

    • Use a water bath sonicator to facilitate complete dissolution. The final formulation should be a clear, drug-loaded liquid.

  • Characterization (Optional but Recommended):

    • To confirm self-emulsification properties, dilute a small aliquot (e.g., 100 µL) of the SMEDDS formulation with a larger volume of water (e.g., 10 mL) and observe for the rapid formation of a clear or slightly bluish microemulsion.

  • Storage:

    • Store the formulation in a tightly sealed glass vial at room temperature, protected from light.

Experimental Workflow and In Vivo Protocol

The following section outlines a typical workflow for a pharmacokinetic (PK) study in mice, from formulation to data analysis.

Workflow F_Prep 1. Formulation Preparation (Co-solvent or SMEDDS) Dosing 3. Administration (Oral Gavage, e.g., 10 mg/kg) F_Prep->Dosing Animal_Prep 2. Animal Acclimatization (e.g., C57BL/6 mice, 1 week) Animal_Prep->Dosing Sampling 4. Serial Blood Sampling (e.g., tail vein or retro-orbital) Dosing->Sampling Processing 5. Sample Processing (Plasma separation) Sampling->Processing Analysis 6. Bioanalysis (LC-MS/MS) Processing->Analysis PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Report 8. Data Reporting PK_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Protocol 3: Murine Pharmacokinetic Study

This protocol describes a single-dose oral PK study.

Animals:

  • Female or male C57BL/6 mice, 8-10 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.[5]

  • Fast animals for 4 hours before dosing (with free access to water).

Procedure:

  • Dose Preparation:

    • Prepare the this compound formulation (Co-solvent or SMEDDS) to deliver the target dose (e.g., 10 mg/kg) in a suitable volume (e.g., 10 mL/kg).

  • Administration:

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

    • Administer the formulation via oral gavage using a proper-sized gavage needle.

  • Blood Sampling:

    • Collect blood samples (~25-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule for oral PK is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[5]

    • Use a consistent sampling site, such as the tail vein or retro-orbital sinus.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data. Presenting this data in a clear, tabular format is crucial for interpretation.

ParameterDescriptionUnits
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointng·h/mL
AUC(0-inf) Area under the curve from time 0 extrapolated to infinityng·h/mL
Elimination half-lifeh
CL/F Apparent total clearance of the drug from plasma after oral administrationmL/h/kg
Vz/F Apparent volume of distribution after oral administrationL/kg

Formulation Logic

The choice of formulation is a logical process based on overcoming the physicochemical barriers of the drug to achieve the desired biological outcome.

Logic Compound This compound Properties Challenge Poor Aqueous Solubility (High LogP) Compound->Challenge Strategy Formulation Strategy Challenge->Strategy Formulation Co-solvents SMEDDS Strategy->Formulation Mechanism Enhanced Solubilization in GI Tract Formulation->Mechanism Outcome Improved Bioavailability & In Vivo Exposure Mechanism->Outcome

Caption: Logical approach to formulating a poorly soluble compound like this compound.

Conclusion: The in vivo assessment of poorly soluble drug candidates like this compound is critically dependent on the development of an appropriate formulation. The co-solvent and SMEDDS protocols provided here offer robust starting points for achieving sufficient drug exposure in preclinical models. Researchers should consider screening various excipients to optimize a formulation for this compound, ensuring reliable and reproducible data in subsequent pharmacokinetic and efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of direct InhA inhibitors in animal models. For the purpose of this guide, we will refer to a hypothetical poorly soluble direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) as InhA-IN-X .

Section 1: Understanding the Core Problem: InhA and Poor Bioavailability

FAQ 1: What is InhA and why is the bioavailability of its direct inhibitors a concern?

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to cell death. While the frontline drug isoniazid targets InhA, it is a prodrug requiring activation by the catalase-peroxidase KatG.[3] Resistance often arises from mutations in katG, not inhA.[3] Direct InhA inhibitors circumvent this activation step and can be effective against isoniazid-resistant strains.[1][4]

However, many new chemical entities, including potent direct InhA inhibitors, are often highly lipophilic and poorly water-soluble.[5][6] This poor solubility is a major obstacle to achieving adequate oral bioavailability, as the drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[7][8]

InhA_Pathway cluster_FAS_II FAS-II System (Mycolic Acid Synthesis) FattyAcids Fatty Acid Precursors InhA InhA Enzyme (Enoyl-ACP Reductase) FattyAcids->InhA Substrate Elongated_Fatty_Acids Elongated Fatty Acids InhA->Elongated_Fatty_Acids Catalyzes Elongation Mycolic_Acids Mycolic Acids Elongated_Fatty_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Outcome Cell Death Inhibitor Direct Inhibitor (e.g., InhA-IN-X) Inhibitor->InhA Inhibition Block->Outcome

Caption: Mechanism of Action of a direct InhA inhibitor.

Section 2: Troubleshooting Low Bioavailability

A systematic approach is crucial to identifying the cause of poor oral bioavailability. The following workflow can guide your investigation.

Troubleshooting_Workflow Start Start: Low Oral Bioavailability Observed for InhA-IN-X Solubility 1. Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability 2. Assess Permeability (e.g., Caco-2, PAMPA) Solubility->Permeability High LowSol Problem: Poor Solubility (BCS Class II or IV) Solubility->LowSol Low Stability 3. Assess GI & Metabolic Stability (SGF, SIF, Microsomes) Permeability->Stability High LowPerm Problem: Poor Permeability (BCS Class III or IV) Permeability->LowPerm Low LowStab Problem: High First-Pass Metabolism or GI Degradation Stability->LowStab Low Formulate Action: Implement Formulation Strategy (See Section 3) Stability->Formulate High (Proceed to Formulation) LowSol->Formulate LowPerm->Formulate LowStab->Formulate

Caption: Troubleshooting workflow for low oral bioavailability.

FAQ 2: My in vivo results show low exposure (AUC). How do I begin troubleshooting?

Start by characterizing the fundamental physicochemical properties of InhA-IN-X, as outlined in the workflow above.

  • Aqueous Solubility: Determine the solubility in buffers mimicking the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). More than 40% of new chemical entities are practically insoluble in water, making this the most common starting point.[8]

  • Permeability: Use an in vitro model like a Caco-2 cell assay or a Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate intestinal permeability. This helps differentiate between a BCS Class II (high permeability, low solubility) and a BCS Class IV (low permeability, low solubility) compound.

  • Stability: Assess the compound's stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Additionally, use liver microsomes to check for susceptibility to high first-pass metabolism.

FAQ 3: My compound is highly soluble in DMSO for in vitro assays but precipitates when I prepare my dosing vehicle. What can I do?

This is a common issue. The final dosing vehicle for an animal study must be safe, tolerable, and capable of keeping the drug in solution or a fine suspension.

  • Reduce DMSO concentration: Use co-solvents like polyethylene glycol (PEG) 300/400, propylene glycol, or Solutol HS 15 to reduce the required percentage of DMSO.

  • Use surfactants: Employ surfactants like Tween 80 or Cremophor EL to improve wetting and prevent precipitation.

  • pH adjustment: If your compound's solubility is pH-dependent, adjusting the vehicle's pH can help.[5]

  • Formulate a suspension: If a solution is not feasible, creating a homogenous nanosuspension with appropriate suspending and wetting agents is a viable alternative.

Section 3: Formulation Strategies to Enhance Bioavailability

If poor solubility is the confirmed issue, an enabling formulation strategy is required. The choice depends on the compound's properties, the required dose, and the desired release profile.

Formulation_Selection cluster_properties Physicochemical Properties Assessment cluster_strategies Recommended Strategies Start Start: InhA-IN-X is BCS Class II/IV Dose Dose Number? Start->Dose LogP LogP? Dose->LogP Low Tm Melting Point (Tm)? Dose->Tm High ASD Amorphous Solid Dispersion (HPMCAS, PVP) LogP->ASD Low-Med (<3) LBF Lipid-Based Formulation (SEDDS) LogP->LBF High (>3) PSD Particle Size Reduction (Nanosuspension) Tm->PSD Low (<150°C) Tm->ASD High (>150°C)

Caption: Decision tree for selecting a formulation strategy.

Table 1: Comparison of Common Bioavailability Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Particle Size Reduction (Nanosuspension) Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[5]High drug loading possible; suitable for high melting point compounds.Risk of particle aggregation; potential for Ostwald ripening.High-dose, crystalline compounds with high melting points.
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, increasing its apparent solubility.[7][9]Significant solubility enhancement; can create supersaturated solutions.Risk of recrystallization over time; potential for polymer-drug interactions.Compounds with a high tendency to crystallize (high melting point).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, bypassing the dissolution step.[7][10]Enhances absorption via lymphatic pathways; protects the drug from degradation.Lower drug loading capacity; requires the drug to be soluble in lipids.Lipophilic (high LogP) compounds.
Cyclodextrin Complexation The drug molecule is encapsulated within a cyclodextrin cone, forming a complex with a hydrophilic exterior.[7][10]High solubility enhancement; can be used for liquid or solid dosage forms.Limited by stoichiometry and complexation efficiency; can be expensive.Low-dose compounds that can fit within the cyclodextrin cavity.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via Wet Milling
  • Screening: Prepare a coarse suspension of InhA-IN-X (e.g., 5% w/v) in an aqueous solution containing various stabilizers (e.g., Poloxamer 188, HPMCAS, Tween 80) at 1-2% w/v.

  • Milling: Add the most promising pre-suspension to a bead mill with yttria-stabilized zirconium oxide beads (0.1-0.5 mm).

  • Process: Mill at a high speed (e.g., 2000 rpm) for 2-8 hours, monitoring particle size distribution via laser diffraction every hour.

  • Endpoint: Stop milling when the mean particle size (D50) is below 200 nm and the distribution is narrow.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Analyze for particle size, zeta potential, and dissolution rate compared to the un-milled drug.

Protocol 2: Oral Pharmacokinetic (PK) Study in Rats
  • Animals: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.

  • Dosing:

    • Group 1 (IV): Administer InhA-IN-X at 1-2 mg/kg via the tail vein. The IV dose is critical for determining absolute bioavailability.

    • Group 2 (Oral Vehicle): Administer the control formulation (e.g., suspension in 0.5% methylcellulose) at 10 mg/kg via oral gavage.

    • Group 3+ (Oral Test): Administer the enabling formulations (e.g., nanosuspension, ASD) at the same 10 mg/kg dose.

  • Sampling: Collect blood samples (approx. 100-200 µL) from the tail or jugular vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

  • Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify the concentration of InhA-IN-X in plasma samples using a validated LC-MS/MS method.

  • Calculation: Use non-compartmental analysis to determine key PK parameters (AUC, Cmax, Tmax, T½). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

PK_Workflow Start Start: Prepare Dosing Formulations (IV, Oral Control, Oral Test) Acclimate Acclimate and Fast Animals (e.g., Sprague-Dawley Rats) Start->Acclimate Dose Administer Dose (IV or Oral Gavage) Acclimate->Dose Sample Collect Blood Samples at Timed Intervals Dose->Sample Process Process Blood to Isolate Plasma (Centrifugation) Sample->Process Analyze Quantify Drug Concentration in Plasma (LC-MS/MS) Process->Analyze Calculate Calculate PK Parameters (AUC, Cmax, F%) Analyze->Calculate End End: Compare Bioavailability of Formulations Calculate->End

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Section 5: Data Interpretation

Table 2: Hypothetical Pharmacokinetic Data for InhA-IN-X (10 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 554.0310100% (Reference)
Nanosuspension 2502.01450468%
Amorphous Solid Dispersion 4101.02200710%
SEDDS 3801.51980639%

Note: Data are for illustrative purposes only.

FAQ 4: My enabling formulation significantly increased drug exposure (AUC). What do the other PK parameters tell me?
  • Cmax (Maximum Concentration): A higher Cmax indicates that more drug was absorbed and at a faster rate.

  • Tmax (Time to Cmax): A shorter Tmax suggests a faster rate of absorption. Formulations like ASDs and SEDDS often yield a shorter Tmax because they present the drug in a pre-dissolved or readily soluble state.

  • Relative Bioavailability: This compares the AUC of your test formulation to the control formulation, showing the fold-increase in total drug exposure.

FAQ 5: My formulation improved in vitro dissolution but did not lead to a corresponding increase in in vivo bioavailability. What happened?

This is a common challenge known as a lack of in vitro-in vivo correlation (IVIVC).[12] Possible reasons include:

  • In vivo precipitation: The drug may have dissolved initially but then precipitated in the different pH or environment of the small intestine. This is a known risk with supersaturating formulations like ASDs.

  • High first-pass metabolism: The formulation successfully got the drug into solution and across the gut wall, but the drug was then rapidly metabolized by the liver before reaching systemic circulation.

  • Transporter effects: The drug may be a substrate for efflux transporters (like P-glycoprotein) in the intestine, which actively pump it back into the gut lumen.

  • GI instability: The drug may be unstable in the specific enzymatic or microbial environment of the gut, an effect not captured by simple dissolution tests.

References

InhA-IN-5 Technical Support Center: Troubleshooting Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation and stability of InhA-IN-5. The information is intended to assist researchers in designing and executing experiments, as well as in interpreting and troubleshooting unexpected results.

FAQs: this compound Degradation and Stability

Q1: What are the known stability issues with this compound?

This compound, like other compounds containing a rhodanine-3-acetic acid scaffold, can be susceptible to degradation under certain conditions. The rhodanine ring, a core component of this compound, can undergo hydrolysis, particularly in alkaline environments, which may lead to the formation of thioenolate derivatives.[1][2] Additionally, some rhodanine derivatives have been observed to decompose in dimethyl sulfoxide (DMSO), a common solvent for this type of compound.[2]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound as a solid in a cool, dry, and dark place. For long-term storage, it is advisable to store the compound at -20°C. Once in solution, particularly in DMSO, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C for short periods to minimize freeze-thaw cycles and exposure to water, which can facilitate hydrolysis.

Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?

Inconsistent results, such as a loss of inhibitory activity or the appearance of unexpected peaks in analytical analyses, can indeed be indicative of this compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of the active compound and potentially introduce interfering substances into the assay.

Q4: How can I assess the stability of my this compound sample?

The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the compound over time and to detect the formation of any degradation products. A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately separate the intact drug from its degradation products.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Loss of this compound activity in cell-based or biochemical assays. Degradation of the compound in the assay medium or stock solution.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in aqueous solutions. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound is protected from light, moisture, and extreme temperatures. Analyze a freshly prepared solution to confirm the identity of the main peak and compare it to the chromatogram of the stored solution.
Variability in results between different batches of this compound. Differences in the initial purity or stability of the batches.Always characterize new batches of this compound upon receipt to confirm identity and purity. Perform a side-by-side comparison of the new and old batches in your assay.
Precipitation of the compound in aqueous buffers. Poor solubility of this compound or its degradation products.While rhodanine-3-acetic acid derivatives can have poor water solubility, forming suitable salts can improve this.[3] Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is compatible with the solubility of this compound and does not exceed the tolerance of the experimental system.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[8]

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • Start with a suitable gradient (e.g., 5% B to 95% B over 30 minutes) and optimize to achieve good separation of all peaks.

Flow Rate: 1.0 mL/min Detection Wavelength: Determined by the UV-Vis spectrum of this compound. Injection Volume: 10 µL

Procedure:

  • Inject the stressed samples from the forced degradation study.

  • Analyze the chromatograms to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling_Pathway cluster_InhA InhA Signaling in Mycobacterium tuberculosis cluster_Inhibition Mechanism of Inhibition Fatty Acid Synthesis I (FAS-I) Fatty Acid Synthesis I (FAS-I) Acyl-ACP Acyl-ACP Fatty Acid Synthesis I (FAS-I)->Acyl-ACP InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Acyl-ACP->InhA (Enoyl-ACP reductase) Long-chain fatty acids Long-chain fatty acids InhA (Enoyl-ACP reductase)->Long-chain fatty acids Mycolic Acids Mycolic Acids Long-chain fatty acids->Mycolic Acids Mtb Cell Wall Mtb Cell Wall Mycolic Acids->Mtb Cell Wall This compound This compound This compound->InhA (Enoyl-ACP reductase) Inhibition

Caption: InhA signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare this compound Stock Solution->Forced Degradation Studies Acid Hydrolysis Acid Hydrolysis Forced Degradation Studies->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation Studies->Base Hydrolysis Oxidation Oxidation Forced Degradation Studies->Oxidation Thermal Stress Thermal Stress Forced Degradation Studies->Thermal Stress Photostability Photostability Forced Degradation Studies->Photostability LC-MS/HPLC Analysis LC-MS/HPLC Analysis Acid Hydrolysis->LC-MS/HPLC Analysis Base Hydrolysis->LC-MS/HPLC Analysis Oxidation->LC-MS/HPLC Analysis Thermal Stress->LC-MS/HPLC Analysis Photostability->LC-MS/HPLC Analysis Data Analysis Data Analysis LC-MS/HPLC Analysis->Data Analysis Identify Degradation Products Identify Degradation Products Data Analysis->Identify Degradation Products End End Identify Degradation Products->End

Caption: Workflow for this compound forced degradation studies.

Troubleshooting_Logic Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Prepare Fresh Stock Prepare Fresh Stock Check Storage Conditions->Prepare Fresh Stock Run Stability Assay Run Stability Assay Prepare Fresh Stock->Run Stability Assay Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Run Stability Assay->Analyze by HPLC/LC-MS Degradation Confirmed? Degradation Confirmed? Analyze by HPLC/LC-MS->Degradation Confirmed? Optimize Protocol Optimize Protocol Degradation Confirmed?->Optimize Protocol Yes Consult Literature Consult Literature Degradation Confirmed?->Consult Literature No Problem Solved Problem Solved Optimize Protocol->Problem Solved Consult Literature->Problem Solved

Caption: Logical flow for troubleshooting this compound stability issues.

References

Technical Support Center: Overcoming InhA-IN-5 Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming resistance to InhA inhibitors in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of InhA and how do inhibitors like InhA-IN-5 work?

A1: InhA is an enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2] This pathway is essential for the synthesis of mycolic acids, which are unique long-chain fatty acids that form the major component of the mycobacterial cell wall.[1][3] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial cell death.[2][3][4]

Direct InhA inhibitors, such as those in the 4-hydroxy-2-pyridone class, bind to the InhA enzyme, blocking its function.[1] This is in contrast to the pro-drug isoniazid (INH), which requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an INH-NAD adduct that then inhibits InhA.[1][5][6] Direct inhibitors circumvent the common resistance mechanism involving mutations in the katG gene.[3][7]

Q2: My Mtb culture is showing resistance to our direct InhA inhibitor. What are the common resistance mechanisms?

A2: Resistance to direct InhA inhibitors typically arises from mutations within the inhA gene itself or its promoter region. These mutations can interfere with inhibitor binding or lead to overexpression of the InhA enzyme.[8][9]

Common resistance mechanisms include:

  • Target Modification: Amino acid substitutions in the InhA protein can alter the inhibitor's binding site, reducing its affinity and efficacy. Known mutations include S94A, D148G, M161I, and I194T.[1][10]

  • Target Overexpression: Mutations in the promoter region of the mabA-inhA operon can lead to increased transcription and subsequent overexpression of InhA.[8][9] This can effectively "titrate out" the inhibitor, requiring higher concentrations to achieve a bactericidal effect.[8]

It is important to note that resistance to the pro-drug isoniazid (INH) is most commonly caused by mutations in the katG gene, which prevents the activation of INH.[5][6][11] Strains with katG mutations are often still susceptible to direct InhA inhibitors.[1][3]

Q3: We have identified a mutation in the inhA gene of our resistant Mtb strain. How can we confirm this mutation is responsible for the observed resistance?

A3: To confirm that a specific inhA mutation is responsible for resistance, you can perform genetic complementation experiments.[1] This involves introducing a wild-type copy of the inhA gene into the resistant mutant strain on a replicative plasmid. If the strain's susceptibility to the InhA inhibitor is restored to wild-type levels, it confirms that the mutation in the original inhA gene was the cause of resistance.[1]

Q4: Are there strategies to overcome or circumvent this compound resistance?

A4: Yes, several strategies are being explored:

  • Development of Novel Inhibitors: Designing new direct InhA inhibitors that can effectively bind to and inhibit mutated forms of the InhA enzyme is a primary strategy.[7] Structure-based drug design can aid in developing compounds that are less susceptible to known resistance mutations.[12]

  • Combination Therapy: Using InhA inhibitors in combination with other anti-tubercular agents that have different mechanisms of action can reduce the likelihood of resistance emergence.[2]

  • InhA Sensitizing Compounds: Research has shown that certain compounds can re-sensitize INH-resistant Mtb to InhA inhibition.[4][11] These compounds may act by creating a vulnerability in the bacterium that makes it more susceptible to the effects of InhA inhibitors, even in the presence of resistance mutations.[4][11][13]

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for our InhA inhibitor.

Possible Cause Troubleshooting Step
Inoculum preparation Ensure a standardized and consistent inoculum density is used for each experiment. Variations in the starting bacterial concentration can significantly impact MIC results.[14]
Media composition Use a consistent and appropriate culture medium for Mtb. For in vitro assays, Middlebrook 7H9 or 7H11 are commonly used.[4] Ensure the media does not interfere with the activity of the inhibitor.
Inhibitor stability Prepare fresh stock solutions of the InhA inhibitor for each experiment. Verify the solubility and stability of the compound in the chosen solvent and culture medium.
Plate reading Use a standardized method for determining the MIC, such as visual inspection for growth or using a resazurin-based assay. Ensure consistent incubation times before reading the results.

Problem: Our direct InhA inhibitor is effective against wild-type Mtb but shows reduced activity against clinical isolates.

Possible Cause Troubleshooting Step
Pre-existing resistance The clinical isolates may harbor pre-existing mutations in the inhA gene or its promoter region.[15][16] Sequence the inhA gene and its promoter region of the resistant isolates to identify any mutations.
Efflux pump activity Overexpression of efflux pumps can reduce the intracellular concentration of the inhibitor. Test the inhibitor in the presence of an efflux pump inhibitor to see if activity is restored.
Drug inactivation The clinical isolate may possess enzymes that can modify or inactivate the inhibitor. This is a less common mechanism for direct InhA inhibitors but should be considered.

Data Presentation

Table 1: Efficacy of Direct InhA Inhibitors Against Wild-Type and Resistant Mtb Strains

CompoundMtb StrainGenotypeMIC (µM)Fold Change in MICReference
NITD-529H37RvWild-type1.54-[1]
NITD-529529-B2inhA S94A>40>25[1]
NITD-529529-S1inhA D148G>40>25[1]
NITD-916H37RvWild-type0.05-[1]
NITD-916529-B2inhA S94A>2.5>50[1]
NITD-916529-S1inhA D148G>2.5>50[1]
IsoniazidH37RvWild-type0.33-[1]
Isoniazid529-B2inhA S94A1.253.8[1]
Isoniazid529-S1inhA D148G0.310.9[1]

Table 2: InhA Enzyme Inhibition Data

CompoundIC50 (µM)Reference
NITD-5299.60[1]
NITD-5640.59[1]
NITD-9160.59[1]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for determining the MIC of anti-tubercular agents.[14][17]

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • InhA inhibitor stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Procedure:

  • Prepare a serial two-fold dilution of the InhA inhibitor in a 96-well plate. The final volume in each well should be 50 µL. Include a drug-free control well.

  • Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Adjust the bacterial culture to a McFarland standard of 0.5, then dilute 1:100 in 7H9 broth.

  • Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the inhibitor dilutions.

  • Incubate the plate at 37°C for 7 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of the resazurin from blue to pink.[17]

2. InhA Enzyme Kinetics Assay

This protocol is a general guide for determining the inhibitory activity of a compound against the InhA enzyme.[12][18][19]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • InhA inhibitor stock solution (in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA inhibitor at various concentrations.

  • Add the purified InhA enzyme to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DD-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

3. Metabolic Labeling of Mycolic Acids

This protocol allows for the assessment of the effect of an InhA inhibitor on mycolic acid biosynthesis.[1][3]

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • InhA inhibitor

  • [14C]acetic acid, sodium salt

  • Reagents for extraction and analysis of fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs)

  • Thin-layer chromatography (TLC) system

Procedure:

  • Grow Mtb to mid-log phase and treat with the InhA inhibitor at various concentrations for a defined period (e.g., 2-4 hours).

  • Add [14C]acetic acid to the cultures and incubate for an additional period to allow for incorporation into lipids.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet.

  • Prepare FAMEs and MAMEs from the lipid extract.

  • Analyze the FAMEs and MAMEs by TLC and visualize the radiolabeled lipids by autoradiography.

  • A dose-dependent decrease in the MAMEs band and a potential accumulation of FAMEs is indicative of InhA inhibition.[1]

Visualizations

InhA_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_Inhibitors Inhibitors FAS-II Pathway FAS-II Pathway InhA InhA FAS-II Pathway->InhA involves Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis essential for Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis disruption leads to This compound This compound This compound->InhA inhibits INH INH KatG KatG INH->KatG activated by INH-NAD Adduct INH-NAD Adduct KatG->INH-NAD Adduct forms INH-NAD Adduct->InhA inhibits

Caption: Mechanism of InhA inhibition in M. tuberculosis.

Troubleshooting_Workflow Start Observed Resistance to This compound Check_MIC Verify MIC with Standardized Protocol Start->Check_MIC Sequence_InhA Sequence inhA Gene and Promoter Check_MIC->Sequence_InhA Mutation_Found Mutation Identified? Sequence_InhA->Mutation_Found No_Mutation No Mutation in inhA Mutation_Found->No_Mutation No Complementation Perform Genetic Complementation Mutation_Found->Complementation Yes Investigate_Other Investigate Other Mechanisms (e.g., Efflux, Drug Modification) No_Mutation->Investigate_Other Restored_Susceptibility Susceptibility Restored? Complementation->Restored_Susceptibility Confirm_Resistance Mutation Confirmed as Cause of Resistance Restored_Susceptibility->Confirm_Resistance Yes Not_Restored Susceptibility Not Restored Restored_Susceptibility->Not_Restored No Not_Restored->Investigate_Other End Further Investigation Required Investigate_Other->End

Caption: Troubleshooting workflow for this compound resistance.

Resistance_Mechanisms center_node Resistance to Direct InhA Inhibitors target_mod Target Modification center_node->target_mod target_over Target Overexpression center_node->target_over efflux Efflux Pump Overexpression center_node->efflux inactivation Drug Inactivation center_node->inactivation point_mut Point mutations in inhA (e.g., S94A, D148G) target_mod->point_mut promoter_mut Mutations in inhA promoter target_over->promoter_mut pump_up Increased expression of efflux pump genes efflux->pump_up enzyme_mod Enzymatic modification of the inhibitor inactivation->enzyme_mod

Caption: Logical relationships of InhA inhibitor resistance mechanisms.

References

Technical Support Center: Managing Cytotoxicity of InhA-IN-5 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the cytotoxicity of InhA-IN-5 in mammalian cells during in vitro experiments.

Troubleshooting Guide

This guide is designed to help users identify and resolve common problems encountered when working with this compound.

Observed Problem Potential Cause Recommended Solution
High cell death at expected therapeutic concentrations. Off-target cytotoxicity: this compound, like other lipophilic molecules, may exhibit off-target effects leading to cytotoxicity in mammalian cells.1. Optimize concentration: Perform a dose-response curve to determine the lowest effective concentration against your target while minimizing mammalian cell toxicity. 2. Reduce exposure time: Limit the duration of cell exposure to this compound to the minimum time required to observe the desired effect. 3. Consider a different cell line: Cytotoxicity can be cell-type specific. If possible, test this compound in a panel of cell lines to identify a less sensitive model.
Precipitation of this compound in culture medium. Poor solubility: this compound belongs to a class of compounds (diphenyl ethers) known for their high lipophilicity and low aqueous solubility.1. Use of co-solvents: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration in the culture medium does not exceed a level that causes precipitation (typically <1%). 2. Formulation strategies: Consider formulating this compound in a delivery vehicle such as a Self-Dispersing Lipid Formulation (SDLF) to improve its solubility and bioavailability in the culture medium.
Inconsistent results between experiments. Variability in compound preparation or cell culture conditions. 1. Standardize stock solution preparation: Ensure consistent preparation of this compound stock solutions and use them within their stability window. 2. Maintain consistent cell culture practices: Use cells at a consistent passage number and confluency, and ensure uniform seeding density across experiments.
Discrepancy between expected InhA inhibition and observed cellular effect. On-target vs. off-target effects: The observed cytotoxicity may not be solely due to the inhibition of a mammalian ortholog of InhA, but rather due to interactions with other cellular targets.1. Target engagement assays: If possible, perform assays to confirm that this compound is engaging its intended target within the mammalian cells. 2. Structure-activity relationship (SAR) studies: Compare the cytotoxicity of this compound with that of structurally related analogs that have varying potencies for InhA. This can help to decouple on-target from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it be cytotoxic to mammalian cells?

A1: this compound is an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is crucial for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall. While the FAS-II pathway is the primary target in mycobacteria, off-target effects on other cellular processes in mammalian cells can lead to cytotoxicity. The high lipophilicity of diphenyl ether inhibitors, the class to which this compound likely belongs, can contribute to non-specific interactions with cellular membranes and proteins, leading to toxicity.

Q2: What are some general strategies to reduce the cytotoxicity of lipophilic compounds like this compound?

A2: Several strategies can be employed to mitigate the cytotoxicity of lipophilic compounds:

  • Formulation Approaches: Encapsulating the compound in delivery systems like liposomes or nanoparticles can shield it from non-specific interactions and improve its targeted delivery. Self-dispersing lipid formulations (SDLFs) can also enhance solubility and reduce precipitation in aqueous media.

  • Chemical Modification: Structure-activity relationship (SAR) studies can guide the synthesis of analogs with reduced cytotoxicity while maintaining on-target potency. Modifications that increase polarity or introduce specific functional groups can sometimes decrease off-target effects.

  • Combination Therapy: Using this compound at a lower, less toxic concentration in combination with another therapeutic agent can achieve the desired biological effect while minimizing side effects. Studies on related InhA inhibitors have shown synergistic or additive effects when combined with drugs like rifampin.

Q3: Are there any known IC50 values for InhA inhibitors in mammalian cell lines?

Compound ClassCell LineReported Cytotoxicity (IC50)Reference
Diphenyl Ether DerivativesHepG2 (human liver cancer)Most compounds did not exhibit toxicity.[1]
Diaryl Ether Dehydrozingerone DerivativesHuman RBCs, Three human cell linesMinimal hemolysis and less cytotoxicity observed up to 1000 µM.[2]

Q4: What experimental controls should I use when assessing the cytotoxicity of this compound?

A4: Proper experimental controls are crucial for interpreting cytotoxicity data:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control: A well-characterized cytotoxic agent to ensure the assay is performing as expected.

  • Dose-Response Curve: Test a range of this compound concentrations to determine the dose-dependent effect on cell viability.

Experimental Protocols

Protocol 1: Assessing Mammalian Cell Cytotoxicity using the MTT Assay

This protocol provides a general method for determining the cytotoxicity of this compound in adherent mammalian cell lines.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Preparation of a Self-Dispersing Lipid Formulation (SDLF)

This is a general guideline for preparing an SDLF to improve the solubility of lipophilic compounds like this compound. The specific components and their ratios may need to be optimized.

Materials:

  • This compound

  • Oil phase (e.g., Captex 355)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Component Mixing: In a clear glass vial, accurately weigh the oil phase, surfactant, and co-surfactant in the desired ratios (e.g., start with a 1:1:1 ratio).

  • Homogenization: Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is formed.

  • Drug Incorporation: Add the pre-weighed this compound to the lipid mixture.

  • Solubilization: Continue to vortex the mixture, with gentle heating if necessary, until the drug is completely dissolved.

  • Dispersion Test: To test the self-dispersing properties, add a small amount of the formulation to an aqueous medium and observe for the formation of a fine emulsion.

Visualizations

InhA_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitor cluster_Effect FASII Fatty Acid Synthase II (FAS-II) Pathway InhA InhA (Enoyl-ACP Reductase) FASII->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Disruption Disruption InhA->Disruption Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Mycolic_Acid->Disruption InhA_IN_5 This compound Inhibition Inhibition InhA_IN_5->Inhibition Inhibition->InhA Bactericidal_Effect Bactericidal Effect Disruption->Bactericidal_Effect

Caption: Mechanism of action of this compound against Mycobacterium tuberculosis.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Is_Soluble Is the compound soluble in the medium? Start->Is_Soluble Optimize_Formulation Optimize Formulation (e.g., use co-solvents, SDLFs) Is_Soluble->Optimize_Formulation No Is_Concentration_Optimized Is the concentration optimized? Is_Soluble->Is_Concentration_Optimized Yes Optimize_Formulation->Is_Concentration_Optimized Dose_Response Perform Dose-Response Experiment Is_Concentration_Optimized->Dose_Response No Is_Time_Optimized Is the exposure time optimized? Is_Concentration_Optimized->Is_Time_Optimized Yes Dose_Response->Is_Time_Optimized Time_Course Perform Time-Course Experiment Is_Time_Optimized->Time_Course No Consider_Off_Target Consider Off-Target Effects Is_Time_Optimized->Consider_Off_Target Yes Time_Course->Consider_Off_Target End Reduced Cytotoxicity Consider_Off_Target->End

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.

References

Technical Support Center: Troubleshooting InhA Inhibitors in Whole-Cell Mtb Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a common issue in tuberculosis drug development: a potent enzyme inhibitor, such as InhA-IN-5, failing to exhibit activity in whole-cell assays against Mycobacterium tuberculosis (Mtb).

Troubleshooting Guide: My InhA Inhibitor is Inactive in the Whole-Cell Mtb Assay

Problem: You have synthesized or obtained an InhA inhibitor, for instance, a rhodanine derivative like this compound. It shows high potency in an enzymatic assay (low IC50 value), but when tested in a whole-cell Mycobacterium tuberculosis (Mtb) growth inhibition assay, it shows little to no activity (high or no measurable MIC).

Possible Causes and Troubleshooting Steps:

This discrepancy between enzymatic and whole-cell activity is a frequent challenge in antibacterial drug discovery, particularly for Mtb due to its unique and complex cell envelope. The following sections outline potential reasons for this issue and suggest experiments to diagnose the problem.

Poor Compound Permeability through the Mtb Cell Wall

The mycobacterial cell wall is a formidable barrier, rich in mycolic acids, which can prevent many small molecules from reaching their intracellular targets.

Troubleshooting Experiment: Cell Wall Permeability Assay

A common method to assess permeability is to use a metabolic labeling approach. This involves growing Mtb in the presence of a labeled precursor that gets incorporated into the cell wall, followed by treatment with the compound of interest and subsequent detection.

Active Efflux of the Compound by Mtb Efflux Pumps

Mtb possesses numerous efflux pumps that can actively transport foreign compounds, including potential drugs, out of the cell, thereby preventing them from reaching a high enough concentration to inhibit their target.

Troubleshooting Experiment: Efflux Pump Inhibition Assay

This can be investigated by determining the MIC of your compound in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. A significant reduction in the MIC in the presence of an EPI suggests that your compound is a substrate for one or more efflux pumps.

Compound Instability or Metabolism

Your compound may be chemically unstable in the culture medium or may be metabolized into an inactive form by Mtb enzymes.

Troubleshooting Experiment: Compound Stability Assay

The stability of your compound can be assessed by incubating it in the Mtb culture medium (without cells) for the duration of the whole-cell assay and then quantifying the amount of intact compound remaining using methods like HPLC or LC-MS. To test for metabolism, the compound can be incubated with live Mtb cells, and the cell lysate and supernatant can be analyzed for the presence of the parent compound and any potential metabolites.

Assay Conditions

The conditions of the whole-cell assay, such as the growth medium, pH, or aeration, may not be optimal for the activity of your compound.

Troubleshooting Steps:

  • Review Assay Protocol: Ensure that the assay conditions are standard and have been validated with control compounds.

  • Test in Different Media: If possible, test the compound's activity in different Mtb growth media.

  • pH Dependence: Investigate if the compound's activity is pH-dependent, as the pH of the culture medium can change during bacterial growth.

Quantitative Data Summary

While specific IC50 and MIC values for this compound are not publicly available, the following table presents representative data for other rhodanine-based InhA inhibitors to illustrate the potential discrepancy between enzymatic and whole-cell activity.

Compound ClassTargetEnzymatic Activity (IC50 against InhA)Whole-Cell Activity (MIC against M. marinum)Reference
Rhodanine DerivativesInhA2.7 - 30 µMNot Reported for all, Compound 33 showed 0.21 µM[1]
Di-triclosan DerivativesInhA5.6 µM12.9 µM (against M. bovis)[2]
4-hydroxy-2-pyridonesInhA0.59 - 9.60 µM0.16 - 1.54 µM (against Mtb)[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process when an InhA inhibitor shows potent enzymatic activity but lacks whole-cell efficacy.

G start Start: InhA inhibitor with high enzymatic IC50 and high whole-cell MIC permeability Is the compound permeable to the Mtb cell wall? start->permeability efflux Is the compound a substrate for efflux pumps? permeability->efflux Yes perm_test Perform Cell Wall Permeability Assay permeability->perm_test Investigate redesign_perm Redesign compound for improved permeability permeability->redesign_perm No stability Is the compound stable and not metabolized? efflux->stability No efflux_test Perform Efflux Pump Inhibition Assay efflux->efflux_test Investigate redesign_efflux Redesign compound to avoid efflux or co-administer with an EPI efflux->redesign_efflux Yes assay_conditions Are the assay conditions optimal? stability->assay_conditions Yes stability_test Perform Stability and Metabolism Assays stability->stability_test Investigate redesign_stability Redesign compound for improved stability stability->redesign_stability No assay_review Review and Optimize Assay Protocol assay_conditions->assay_review Investigate optimize_assay Optimize assay conditions assay_conditions->optimize_assay No end Compound has potential for whole-cell activity assay_conditions->end Yes perm_test->permeability efflux_test->efflux stability_test->stability assay_review->assay_conditions perm_yes Yes perm_no No efflux_yes Yes efflux_no No stability_yes Yes stability_no No assay_yes Yes assay_no No redesign_perm->start redesign_efflux->start redesign_stability->start optimize_assay->start

Caption: Troubleshooting workflow for InhA inhibitors lacking whole-cell activity.

Frequently Asked Questions (FAQs)

Q1: What is InhA and why is it a good target for tuberculosis drugs?

A1: InhA is an enoyl-acyl carrier protein reductase enzyme that is essential for the synthesis of mycolic acids, a major component of the Mtb cell wall. Because mycolic acids are crucial for the viability and virulence of Mtb and are not found in humans, InhA is an attractive and validated target for anti-tuberculosis drug development.

Q2: My compound has a high IC50 in the enzymatic assay. What should I do?

A2: A high IC50 value indicates low potency against the isolated enzyme. Before proceeding to whole-cell assays, you should focus on optimizing the chemical structure of your compound to improve its binding affinity to InhA. Structure-activity relationship (SAR) studies can guide this optimization process.

Q3: Can I use a surrogate species like Mycobacterium smegmatis for my initial whole-cell assays?

A3: M. smegmatis is a non-pathogenic, faster-growing relative of Mtb and is often used as a preliminary screening model. However, there are differences in the cell wall composition and efflux pump systems between the two species. Therefore, any promising results from M. smegmatis should be confirmed in Mtb.

Q4: What are some common efflux pump inhibitors (EPIs) I can use in my experiments?

A4: Verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are commonly used EPIs in Mtb research. It is important to first determine the MIC of the EPI itself to ensure you are using it at a sub-inhibitory concentration in your combination experiments.

Q5: My compound is a substrate for efflux pumps. Is it still a viable drug candidate?

A5: Not necessarily. While being an efflux substrate is a significant hurdle, there are a few strategies to overcome this. One is to chemically modify the compound to reduce its recognition by efflux pumps. Another is a co-administration strategy, where your inhibitor is given along with an EPI.

Experimental Protocols

InhA Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known InhA inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using a suitable software.

Mtb Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of Mtb.

Materials:

  • Mtb H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplate

  • Sterile water

  • Tween 80

Procedure:

  • Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 0.5).

  • In a 96-well plate, prepare serial dilutions of the test compound in the 7H9 broth. Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Inoculate each well with the prepared Mtb suspension.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Cell Permeability Assay (Metabolic Labeling - Conceptual Outline)

This assay assesses whether a compound can cross the Mtb cell wall.

Principle:

This method relies on the incorporation of a chemical reporter into a component of the cell wall. If a fluorescently tagged version of the test compound can be detected in proximity to this reporter, it suggests the compound has crossed the outer layers of the cell envelope.

General Steps:

  • Grow Mtb in a medium containing a specific chemical reporter (e.g., an unnatural amino acid or sugar) that gets incorporated into the peptidoglycan layer of the cell wall.

  • Wash the cells to remove any unincorporated reporter.

  • Incubate the cells with a fluorescently labeled version of your test compound.

  • Wash the cells to remove any unbound fluorescent compound.

  • Analyze the cells using fluorescence microscopy or flow cytometry to detect the co-localization of the fluorescent compound and the cell wall reporter.

Efflux Pump Assay (Ethidium Bromide Accumulation Assay)

This assay measures the accumulation of a fluorescent dye (ethidium bromide, a known efflux pump substrate) inside the bacterial cells. Inhibition of efflux will lead to increased fluorescence.

Materials:

  • Mtb culture

  • Phosphate buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI), e.g., verapamil

  • Test compound

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow Mtb to mid-log phase, then harvest and wash the cells with PBS.

  • Resuspend the cells in PBS to a specific optical density.

  • In a 96-well black microplate, add the bacterial suspension to different wells.

  • To different wells, add:

    • No additions (baseline)

    • Glucose (to energize the efflux pumps)

    • Glucose and an EPI (positive control for efflux inhibition)

    • Glucose and your test compound (to see if it inhibits efflux)

  • Add EtBr to all wells.

  • Monitor the fluorescence over time at an appropriate excitation/emission wavelength (e.g., 530/590 nm).

  • An increase in fluorescence in the presence of your compound (compared to the glucose-only control) suggests it may be inhibiting efflux pumps.

References

inconsistent results with InhA-IN-5 in different Mtb strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the use of InhA-IN-5, a direct inhibitor of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase, InhA. It addresses common issues, such as inconsistent results observed between different Mtb strains.

Disclaimer: The compound "this compound" is used here as a representative direct InhA inhibitor. The data and recommendations provided are based on published literature for well-characterized direct InhA inhibitors (DIIs), such as the 4-hydroxy-2-pyridones and thiadiazoles, due to a lack of specific public data for a compound named "this compound".

Frequently Asked Questions (FAQs)

Q1: What is InhA, and why is it a critical target for Mtb drug development?

A1: InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system.[1] This pathway is responsible for synthesizing mycolic acids, which are unique, long-chain fatty acids that form the protective outer layer of the Mtb cell wall.[1][2] Inhibition of InhA disrupts this process, compromising the cell wall's integrity and leading to bacterial death.[3] This makes InhA a clinically validated and crucial target for anti-tuberculosis drugs.[1]

Q2: How do direct InhA inhibitors like this compound differ from Isoniazid?

A2: Isoniazid (INH), a primary anti-TB drug, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] The activated form of INH then inhibits InhA. The most common cause of INH resistance is mutations in the katG gene, which prevent this activation.[4][5] Direct InhA inhibitors like this compound bypass this activation step entirely by binding directly to the InhA enzyme.[2][6] This allows them to be effective against many Mtb strains that are resistant to Isoniazid due to katG mutations.[1]

Q3: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent between the lab strain H37Rv and clinical isolates?

A3: Inconsistent MIC values can arise from several factors:

  • Genetic Diversity: Clinical isolates are genetically diverse, unlike the standardized H37Rv laboratory strain.[7] This diversity can include polymorphisms in the inhA gene or its promoter region that affect drug binding or target expression.[1][8]

  • Pre-existing Resistance: Clinical isolates may harbor mutations that confer low-level resistance to direct InhA inhibitors.[8]

  • Differential Host Response: In in vivo models, different Mtb lineages (e.g., Beijing vs. Euro-American like H37Rv) can induce fundamentally different host immune responses, which can impact the apparent efficacy of a compound.[9][10]

  • Experimental Variability: The growth characteristics of clinical isolates can be more variable than those of H37Rv, potentially affecting the reproducibility of MIC assays.[7]

Q4: Can mutations in genes other than inhA cause resistance to direct InhA inhibitors?

A4: The primary mechanism of resistance to direct InhA inhibitors involves the InhA target itself, either through mutations in the inhA coding sequence that alter the drug binding site or mutations in the promoter region that lead to overexpression of the InhA protein.[1][8] While resistance to the prodrug Isoniazid is commonly caused by katG mutations, these mutations do not confer resistance to direct InhA inhibitors.[1]

Q5: How significantly does the chosen MIC determination method affect the results for this compound?

A5: The methodology can have a significant impact. The MIC value is the lowest drug concentration that inhibits visible bacterial growth in vitro.[11] Different methods, such as broth microdilution, agar dilution, or colorimetric assays (e.g., using resazurin), may yield slightly different results.[8][11] Factors like the choice of culture medium (e.g., Middlebrook 7H9 vs. Sauton's), supplements, and the initial bacterial inoculum density must be strictly controlled to ensure reproducibility.[5][11]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when working with this compound.

Problem 1: High or Variable MIC Values in Clinical Mtb Isolates

You observe that this compound is potent against the H37Rv strain but shows significantly higher MIC values (>4-16 fold) or high variability against one or more clinical isolates.

  • Possible Cause A: Mutation in the inhA coding sequence.

    • Explanation: A mutation within the inhA gene may alter the protein's structure, preventing this compound from binding effectively. Several such mutations have been identified that confer resistance to direct InhA inhibitors.[1]

    • Troubleshooting Steps:

      • Perform Sanger or whole-genome sequencing on the resistant clinical isolate.

      • Align the inhA gene sequence with that of a susceptible strain (e.g., H37Rv) to identify any single nucleotide polymorphisms (SNPs).

      • Compare identified mutations against known resistance-conferring mutations (see Table 2).

  • Possible Cause B: Mutation in the inhA promoter region.

    • Explanation: Mutations in the promoter region, such as the C-15T mutation, can lead to increased transcription and overexpression of the InhA enzyme.[8][12] This higher concentration of the target protein can effectively "titrate" the inhibitor, requiring a higher concentration of the drug to achieve an inhibitory effect.[12]

    • Troubleshooting Steps:

      • Sequence the upstream promoter region of the inhA gene in the resistant isolate.

      • To confirm overexpression, perform quantitative real-time PCR (qRT-PCR) to compare inhA mRNA levels between the resistant isolate and H37Rv after growth under identical conditions.

Problem 2: Poor Correlation Between In Vitro MIC and In Vivo Efficacy

This compound shows a potent MIC against a specific Mtb strain in liquid culture, but it fails to control bacterial growth in an animal model of infection (e.g., mouse).

  • Possible Cause A: Strain-Dependent Host-Pathogen Interactions.

    • Explanation: The virulence and immunogenicity of Mtb strains vary significantly. A clinical isolate might elicit a different type of immune response (e.g., B-cell vs. T-cell mediated) compared to H37Rv, which could impact the drug's ability to clear the infection.[9][10]

    • Troubleshooting Steps:

      • Review literature on the specific Mtb lineage being used, if known.

      • In the animal model, characterize the immune response by measuring cytokine levels (e.g., IFN-γ, IL-4) and analyzing immune cell populations in infected tissues for the strain .[10]

  • Possible Cause B: Pharmacokinetic (PK) Issues.

    • Explanation: The compound may have poor absorption, rapid metabolism, or fail to penetrate the granulomas where the Mtb bacteria reside.

    • Troubleshooting Steps:

      • Conduct formal PK/PD (pharmacokinetic/pharmacodynamic) studies in the animal model to measure drug concentration in plasma and, if possible, in infected lung tissue over time.

      • Ensure the dosing regimen is sufficient to maintain a drug concentration above the MIC for an adequate duration.

Problem 3: High Inter-Assay Variability in MIC Results

Repeated MIC assays on the same Mtb strain yield inconsistent results, making it difficult to determine the true potency of this compound.

  • Possible Cause A: Inconsistent Experimental Protocol.

    • Explanation: Minor variations in the experimental setup can lead to significant differences in MIC values. The bacterial inoculum size is a critical variable; too high a density can lead to artificially elevated MICs.[11]

    • Troubleshooting Steps:

      • Standardize Inoculum: Always prepare the bacterial suspension to a consistent density using a McFarland standard (typically 0.5) and verify by plating for colony-forming units (CFU).[11]

      • Control Media and Reagents: Use the same batch of culture medium and supplements (e.g., ADC, Tween 80) for all comparative experiments.

      • Automate Reading: If possible, use a quantitative method for reading results, such as a microplate reader for colorimetric assays, to reduce subjective interpretation.

  • Possible Cause B: Compound Instability or Solubility.

    • Explanation: The inhibitor may be unstable in the culture medium over the long incubation period required for Mtb growth, or it may precipitate out of solution at higher concentrations.

    • Troubleshooting Steps:

      • Check Solubility: Visually inspect the wells of your MIC plate under a microscope to check for drug precipitation.

      • Confirm Stability: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.

      • Consider using analytical methods like HPLC to confirm the concentration and integrity of the compound in the stock solution and in the medium over time.

Quantitative Data Summary

Table 1: Representative MICs of Direct InhA Inhibitors Against Various Mtb Strains (Note: Data compiled from studies on different direct InhA inhibitors to illustrate expected trends)

Compound ClassMtb StrainRelevant GenotypeMIC Range (µM)Reference
4-Hydroxy-2-pyridoneH37RvWild-Type0.16 - 1.54[1]
4-Hydroxy-2-pyridoneMDR Clinical IsolateskatG mutations0.1 - 0.8[1]
4-Hydroxy-2-pyridoneResistant MutantinhA (I194T)> 20[1]
Thiadiazole (GSK693)H37RvWild-Type~1.87[8]
Thiadiazole (GSK138)H37RvWild-Type~3.75[8]
ThiadiazoleINH-ResistantkatG (S315T)No significant change[8]
ThiadiazoleINH-ResistantinhA promoter (C-15T)4x - 80x increase[8]

Table 2: Common Mutations Affecting Susceptibility to InhA Inhibitors

GeneMutationEffect on Isoniazid (INH)Effect on Direct InhA Inhibitors (DIIs)Reference
katGS315T (and others)High-level resistanceNo effect (DIIs remain active)[1][8]
inhA promoterC-15TLow-level resistanceLow to moderate-level resistance[8]
inhAS94A, M161TLow-level cross-resistanceResistance[1]
inhAI194TResistanceResistance[1]
inhAT17S, G96V, D148GSensitiveResistance[1]

Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution with Resazurin

This method assesses the minimum inhibitory concentration of a compound against Mtb in a 96-well plate format.

  • Mtb Culture Preparation:

    • Grow Mtb (e.g., H37Rv or clinical isolate) in Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80 to mid-log phase.[8]

    • Adjust the culture turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted culture 1:100 in fresh 7H9 medium to prepare the final inoculum.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a 2-fold serial dilution of the compound in a separate 96-well plate using 7H9 broth to create a range of concentrations.

  • Assay Setup:

    • Transfer 100 µL of the serially diluted compound to a new 96-well assay plate.

    • Add 100 µL of the final Mtb inoculum to each well.

    • Include control wells:

      • No-drug control: 100 µL Mtb inoculum + 100 µL 7H9 broth.

      • Sterility control: 200 µL 7H9 broth only.

  • Incubation:

    • Seal the plate and incubate at 37°C for 6-7 days.[8]

  • Result Visualization:

    • Prepare a fresh resazurin solution (e.g., one tablet in 30 mL sterile PBS).[8]

    • Add 25-30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for an additional 24-48 hours.[8]

    • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration in a well that remains blue.[8]

Protocol 2: Confirmation of Mycolic Acid Synthesis Inhibition

This [¹⁴C] acetate metabolic labeling experiment confirms that the inhibitor's mechanism of action is the disruption of fatty acid (and thus mycolic acid) synthesis.[1]

  • Mtb Culture and Treatment:

    • Grow an Mtb culture to mid-log phase as described above.

    • Aliquot the culture and treat with different concentrations of this compound (e.g., 0.5x, 1x, 5x MIC) and a no-drug control.

    • Incubate at 37°C for several hours.

  • Metabolic Labeling:

    • Add [¹⁴C] acetic acid sodium salt to each culture and incubate for an additional 8-24 hours to allow incorporation into lipids.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Perform a series of solvent extractions (e.g., using chloroform:methanol mixtures) to isolate different lipid classes (apolar and polar lipids, including mycolic acids).

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate using an appropriate solvent system to separate the different lipid species.

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Interpretation:

    • In the control lane, distinct bands corresponding to fatty acids and mycolic acids will be visible.

    • In lanes from this compound treated cells, a dose-dependent decrease or disappearance of the mycolic acid band with a concurrent accumulation of the fatty acid precursor band is expected, confirming the inhibition of the FAS-II pathway.[1]

Visualizations

Signaling Pathways and Experimental Workflows

inhA_pathway Mechanism of Action: Isoniazid vs. Direct InhA Inhibitors cluster_prodrug Isoniazid (Prodrug) Pathway cluster_direct Direct Inhibitor Pathway cluster_fas FAS-II Pathway INH Isoniazid (INH) KatG KatG Enzyme INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition DII This compound (DII) DII->InhA Direct Inhibition Precursor Fatty Acid Precursors Precursor->InhA Elongation Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Mtb_Death Bacterial Death InhA->Mtb_Death Blockade leads to Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall troubleshooting_workflow Workflow for Investigating Inconsistent MIC Results cluster_seq Genetic Investigation start Observation: Inconsistent MIC for This compound in Strain 'X' check_protocol Step 1: Verify & Standardize MIC Protocol (Inoculum, Media, Controls) start->check_protocol is_consistent Are results now consistent? check_protocol->is_consistent problem_solved Problem Solved: Protocol Variability is_consistent->problem_solved Yes sequence_analysis Step 2: Sequence Analysis of Strain 'X' is_consistent->sequence_analysis No sequence_target Sequence inhA gene and promoter region sequence_analysis->sequence_target compare_seq Compare to H37Rv and known mutations sequence_target->compare_seq mutation_found Mutation found? compare_seq->mutation_found promoter_mut Promoter Mutation (e.g., C-15T) mutation_found->promoter_mut Yes (Promoter) coding_mut Coding Region Mutation (e.g., I194T) mutation_found->coding_mut Yes (Coding) no_mutation No relevant mutations found mutation_found->no_mutation No q_pcr Step 3: qRT-PCR for inhA Expression promoter_mut->q_pcr overexpression Result: InhA Overexpression q_pcr->overexpression other_mech Consider other mechanisms: - Efflux pumps - Drug modification no_mutation->other_mech

References

Technical Support Center: InhA-IN-5 Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-5 protein binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments, as well as troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, direct inhibitor of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA).[1] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] By directly binding to InhA, this compound blocks its enzymatic activity, thereby inhibiting mycolic acid biosynthesis and ultimately leading to bacterial cell death.[2] Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase enzyme (KatG), direct inhibitors like this compound do not require this activation step.[4]

Q2: Which assays are suitable for studying the binding of this compound to InhA?

Several biophysical and biochemical assays can be employed to characterize the binding of this compound to InhA. Commonly used techniques include:

  • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinity (Kd).

  • Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kon and koff) and affinity (Kd).[5][6]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[1][7]

  • Enzyme Inhibition Assays: These assays measure the effect of this compound on the catalytic activity of InhA, typically by monitoring the consumption of the substrate or the formation of the product. This allows for the determination of the half-maximal inhibitory concentration (IC50).[2]

Q3: What are the critical reagents and conditions for a successful this compound binding assay?

  • High-purity InhA protein: The purity and proper folding of the InhA protein are crucial for obtaining reliable and reproducible data.

  • This compound of known concentration and purity: Accurate concentration determination of the inhibitor is essential for accurate binding constant calculations.

  • Appropriate buffer conditions: The buffer composition, pH, and ionic strength can significantly impact protein stability and binding interactions. It is important to use a buffer that maintains the solubility and stability of both the protein and the inhibitor.[8]

  • Cofactor: InhA is an NADH-dependent enzyme.[3] Therefore, the presence of NADH in the assay buffer is often necessary for optimal inhibitor binding, as some inhibitors preferentially bind to the InhA-NADH complex.[2][9]

Troubleshooting Guides

Fluorescence Polarization (FP) Assay
Problem Possible Cause Solution
Low fluorescence signal - Low concentration of the fluorescently labeled ligand.- Incorrect excitation or emission wavelengths.- Instrument malfunction (e.g., burnt-out lamp).- Increase the concentration of the labeled ligand.- Verify the excitation and emission maxima for your fluorophore.- Check the instrument settings and perform a system check.
High background fluorescence - Contaminated buffer or reagents.- Autofluorescence from the inhibitor or other components.- Use fresh, high-purity reagents.- Run a control with all components except the fluorescent ligand to assess background.- If the inhibitor is fluorescent, consider a different assay format.
No change in polarization upon protein addition - The fluorophore is on a long, flexible linker, and its rotation is not restricted upon binding.- The labeled ligand is not binding to the protein.- The size difference between the labeled ligand and the protein is too small.- Redesign the labeled ligand with a shorter linker or place the fluorophore at a different position.- Confirm ligand binding using an orthogonal method (e.g., SPR or ITC).- FP is best suited for interactions where there is a significant size difference between the binding partners.
Unexpected decrease in polarization - The binding event causes a conformational change that increases the mobility of the fluorophore.- The protein is causing quenching of the fluorophore.- This can still be used to measure binding, but the data analysis will be different.- If quenching is significant, consider using a different fluorophore or labeling site.
High variability between replicates - Pipetting errors.- Protein aggregation.- Non-specific binding of the ligand to the plate.- Use calibrated pipettes and proper technique.- Centrifuge the protein solution before use to remove aggregates.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4]
Surface Plasmon Resonance (SPR) Assay
Problem Possible Cause Solution
Low immobilization level of InhA - Inactive sensor chip surface.- Inappropriate immobilization buffer pH.- Use a new sensor chip and ensure proper activation chemistry.- Perform a pH scouting experiment to find the optimal pH for pre-concentration.
High non-specific binding of this compound to the reference surface - Hydrophobic or electrostatic interactions of the inhibitor with the sensor surface.- Add a non-ionic detergent (e.g., Tween 20) to the running buffer.- Increase the salt concentration in the running buffer.- Use a different type of sensor chip with a lower-binding surface.
No binding signal observed - Inactive immobilized protein.- Low concentration of the inhibitor.- The inhibitor has a very low molecular weight, resulting in a small response.- Test the activity of the immobilized protein with a known binder.- Increase the concentration of this compound.- Use a higher density of immobilized ligand to amplify the signal. Consider using a competition assay format.[10]
Mass transport limitation - The rate of analyte binding is faster than the rate of diffusion to the sensor surface.- Decrease the immobilization density of the ligand.- Increase the flow rate of the running buffer.
Incomplete regeneration of the sensor surface - The inhibitor binds very tightly to the protein.- The regeneration solution is not harsh enough.- Screen for a regeneration solution that completely removes the bound analyte without denaturing the ligand. Options include low/high pH solutions or high salt concentrations.
Isothermal Titration Calorimetry (ITC) Assay
Problem Possible Cause Solution
Large, erratic peaks upon injection - Air bubbles in the syringe or cell.- Bent syringe.- Thoroughly degas all solutions before loading.- Inspect the syringe for any bending and replace if necessary.
Large heats of dilution - Mismatch between the buffer in the syringe and the cell.- High concentration of DMSO or other organic solvents.- Dialyze the protein and dissolve the inhibitor in the exact same buffer.- Ensure the concentration of any organic solvent is identical in both the syringe and the cell.[11]
No observable heat change - No binding is occurring.- The binding enthalpy (ΔH) is close to zero.- Confirm the interaction with an orthogonal method.- Perform the experiment at different temperatures, as ΔH can be temperature-dependent.
Sigmoidal binding curve is not well-defined (shallow curve) - The "c-value" is too low (c = n * [Macromolecule] / Kd).- Increase the concentration of the macromolecule in the cell and/or the ligand in the syringe.
Precipitation in the cell during the titration - The protein or the complex is not stable at the concentrations used.- Reduce the concentrations of the protein and ligand.- Optimize the buffer conditions (pH, salt concentration).

Quantitative Data Summary

The following table summarizes publicly available binding and inhibition data for selected direct inhibitors of InhA. Note that specific data for this compound may be limited in the public domain.

Inhibitor Assay Type Target Kd (µM) IC50 (µM) Reference
NITD-529ITCInhA-NADH259.60[9]
NITD-564ITCInhA-NADH0.560.59[9]
Compound 9,222,034Enzyme InhibitionInhA-18.05[12]
Four Active CompoundsBinding AssayInhA48.4 - 56.2-[12]
NITD-916Enzyme InhibitionInhA-~0.6[2]
4-hydroxy-2-pyridonesEnzyme InhibitionInhA-0.59 - 9.6[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for InhA.

Materials:

  • Purified Mtb InhA protein

  • This compound

  • Fluorescently labeled tracer (a known InhA binder)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 250 µM NADH, 0.01% Tween-20

  • Black, low-volume 384-well assay plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Determine the optimal concentration of the fluorescent tracer:

    • Prepare a serial dilution of the InhA protein in assay buffer.

    • Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescent tracer to each well.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the InhA concentration and fit the data to a binding curve to determine the Kd of the tracer. The optimal InhA concentration for the competition assay is typically the concentration that gives ~80% of the maximum polarization signal.

  • Competition Assay:

    • Prepare a serial dilution of this compound in assay buffer containing the fluorescent tracer at its fixed concentration.

    • Add the fixed, optimal concentration of InhA protein to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd and concentration of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for this compound Kinetics

This protocol describes the use of SPR to measure the association and dissociation rates of this compound binding to InhA.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified Mtb InhA protein

  • This compound

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 250 µM NADH and 1% DMSO.

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of InhA:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject a solution of InhA (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Kinetic Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 10 µM).

    • Inject the this compound solutions over the InhA and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation to proceed by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300 seconds).

    • Between each inhibitor concentration, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics

This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to InhA.

Materials:

  • Isothermal titration calorimeter

  • Purified Mtb InhA protein

  • This compound

  • Dialysis buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 250 µM NADH, 0.5 mM TCEP.

Procedure:

  • Sample Preparation:

    • Dialyze the InhA protein extensively against the dialysis buffer.

    • Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and inhibitor solutions.

    • Thoroughly degas both the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the InhA solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution, determined from the final injections after saturation or from a control experiment of injecting the inhibitor into the buffer.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one set of sites) to determine the stoichiometry (n), binding affinity (Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

InhA_Signaling_Pathway cluster_FASII Fatty Acid Synthase-II (FAS-II) Pathway AcpM AcpM FabD FabD AcpM->FabD FabH FabH FabD->FabH KasA/B KasA/B FabH->KasA/B FabG FabG InhA InhA (Enoyl-ACP Reductase) FabG->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids KasA/B->FabG Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation InhA_IN_5 This compound InhA_IN_5->InhA Inhibition

Caption: Signaling pathway of the mycobacterial FAS-II system leading to mycolic acid synthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Reagent_Prep Prepare high-purity InhA and this compound Buffer_Prep Prepare and match assay buffer (with NADH) Reagent_Prep->Buffer_Prep Assay_Selection Select Assay (FP, SPR, or ITC) Buffer_Prep->Assay_Selection FP Fluorescence Polarization Assay_Selection->FP SPR Surface Plasmon Resonance Assay_Selection->SPR ITC Isothermal Titration Calorimetry Assay_Selection->ITC Data_Acquisition Acquire Binding Data FP->Data_Acquisition SPR->Data_Acquisition ITC->Data_Acquisition Data_Fitting Fit data to appropriate binding model Data_Acquisition->Data_Fitting Parameter_Determination Determine Kd, IC50, kon/koff, ΔH, n Data_Fitting->Parameter_Determination

Caption: General experimental workflow for characterizing the binding of this compound to InhA.

Troubleshooting_Decision_Tree Start Problem with Binding Assay Check_Reagents Are reagents (protein, inhibitor, buffer) of high quality and correct concentration? Start->Check_Reagents No_Signal Is there no binding signal? Check_Reagents->No_Signal Yes Improve_Reagents Re-purify protein, verify inhibitor concentration, remake buffer. Check_Reagents->Improve_Reagents No High_Noise Is the data noisy or irreproducible? No_Signal->High_Noise No Check_Assay_Setup Verify assay parameters (e.g., concentrations, instrument settings). No_Signal->Check_Assay_Setup Yes Optimize_Conditions Optimize buffer (pH, salt), add detergent, check for aggregation. High_Noise->Optimize_Conditions Yes Orthogonal_Assay Confirm binding with an orthogonal method. High_Noise->Orthogonal_Assay No Check_Assay_Setup->Orthogonal_Assay

Caption: A decision tree to guide troubleshooting of this compound binding assays.

References

Validation & Comparative

Validation of Direct InhA Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against tuberculosis (TB) lies in the development of direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, direct InhA inhibitors bypass this step, offering a promising strategy to combat drug-resistant strains. This guide provides a comparative analysis of a representative direct InhA inhibitor, here referred to as InhA-IN-5, against other known inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of InhA Inhibitors

The efficacy of InhA inhibitors can be evaluated through various biochemical and biophysical assays. Below is a comparative summary of this compound (as a representative potent direct inhibitor) with the pro-drug isoniazid and another direct inhibitor, triclosan.

ParameterThis compound (e.g., 4-hydroxy-2-pyridone class)Isoniazid (activated INH-NAD adduct)Triclosan
Target Direct inhibition of InhA[1]InhA (after activation)[1][2][3]Direct inhibition of InhA[4]
Mechanism Binds to the InhA-NADH complex, blocking the substrate binding pocket[1]Forms a covalent adduct with NAD+ that inhibits InhA[2][5]Direct inhibitor[4][5]
IC50 (InhA enzyme) Low µM to nM range (e.g., NITD-564: 0.59 µM)[1]Potent (pM range for the adduct)[5]460 ± 60 nM[6]
Binding Affinity (Kd) µM range (e.g., NITD-564: 0.56 µM to the InhA-NADH complex)[1]Not applicable (covalent adduct)Not explicitly found in provided results
Activity against INH-resistant strains Active against katG mutants[1][7]Inactive against most resistant strains with katG mutations[2][5]Active against katG mutants[5]
In vivo efficacy Demonstrated in mouse models of TB infection[1][7]Cornerstone of TB therapy[3]Limited by poor oral bioavailability[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of InhA inhibitors.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of its cofactor, NADH.

Materials:

  • Purified InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-coenzyme A (DD-CoA)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of the inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, NADH, and DD-CoA.

  • Add varying concentrations of the inhibitor to the wells. Ensure the final DMSO concentration is low (e.g., 1% v/v) to avoid enzyme inhibition.

  • Initiate the reaction by adding the InhA enzyme to each well.[6]

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[6]

  • The rate of NADH oxidation is proportional to InhA activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between an inhibitor and its target protein.[9][10][11][12]

Materials:

  • Purified InhA enzyme

  • Inhibitor compound

  • NADH (if studying binding to the InhA-NADH complex)

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Dialyze the purified InhA enzyme and the inhibitor against the same buffer to minimize heat changes due to buffer mismatch.

  • Load the InhA solution (with or without pre-incubation with NADH) into the sample cell of the ITC instrument.[1]

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of binding interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an inhibitor binds to an immobilized protein.

Materials:

  • SPR instrument and sensor chips

  • Purified InhA enzyme

  • Inhibitor compound

  • Immobilization buffer and running buffer

  • Regeneration solution

Procedure:

  • Immobilize the purified InhA enzyme onto the surface of a sensor chip.

  • Flow a continuous stream of running buffer over the chip surface to establish a stable baseline.

  • Inject different concentrations of the inhibitor over the surface and monitor the change in the SPR signal (response units) over time.

  • After each injection, flow running buffer over the chip to monitor the dissociation of the inhibitor.

  • Regenerate the sensor surface to remove any remaining bound inhibitor.

  • Analyze the resulting sensorgrams (plots of response units versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts in the validation of direct InhA inhibitors.

inhA_inhibition_pathway cluster_fasii Mycolic Acid Biosynthesis (FAS-II) cluster_inhibition Inhibition Mechanisms Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP KasA/B β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation INH-NAD Adduct INH-NAD Adduct KatG->INH-NAD Adduct InhA InhA INH-NAD Adduct->InhA Inhibition This compound This compound This compound->InhA Direct Inhibition experimental_workflow Start Start InhA Enzyme Assay InhA Enzyme Assay Start->InhA Enzyme Assay ITC ITC Start->ITC SPR SPR Start->SPR Determine IC50 Determine IC50 InhA Enzyme Assay->Determine IC50 Determine Kd, ΔH, n Determine Kd, ΔH, n ITC->Determine Kd, ΔH, n Determine ka, kd, Kd Determine ka, kd, Kd SPR->Determine ka, kd, Kd Compare Efficacy Compare Efficacy Determine IC50->Compare Efficacy Determine Kd, ΔH, n->Compare Efficacy Determine ka, kd, Kd->Compare Efficacy End End Compare Efficacy->End inhA_binding_modes InhA InhA Enzyme InhA_NADH InhA-NADH Complex InhA->InhA_NADH NADH NADH Cofactor NADH->InhA_NADH Inhibited_Complex Inhibited Ternary Complex InhA_NADH->Inhibited_Complex InhA_IN_5 This compound InhA_IN_5->Inhibited_Complex

References

Comparative Analysis of Novel InhA Inhibitors for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

*A deep dive into the performance, mechanisms, and experimental validation of InhA-IN-5 and other next-generation direct inhibitors of Mycobacterium tuberculosis's enoyl-acyl carrier protein reductase (InhA).

In the ongoing battle against tuberculosis (TB), particularly with the rise of multidrug-resistant strains, the enoyl-acyl carrier protein reductase (InhA) remains a critical target for novel drug development. Isoniazid, a cornerstone of first-line TB therapy, targets InhA, but its efficacy is hampered by resistance mechanisms often involving its prodrug activation. This has spurred the development of direct InhA inhibitors that bypass the need for activation. This guide provides a comparative analysis of a rhodanine derivative, this compound, and other notable novel direct InhA inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of their mechanism of action.

Performance Comparison of Novel InhA Inhibitors

The following table summarizes the in vitro potency of this compound and other selected novel direct InhA inhibitors against the InhA enzyme (IC50) and against Mycobacterium tuberculosis (Mtb) whole cells (Minimum Inhibitory Concentration - MIC). Lower values indicate higher potency.

InhibitorChemical ClassInhA IC50 (µM)Mtb H37Rv MIC (µM)Key Findings & References
This compound Rhodanine Derivative2.7 - 30Not explicitly reported, but a related compound showed a MIC of 0.21 µM against M. marinum.Belongs to a class of rhodanine derivatives with bulky aromatic substituents, showing potent InhA inhibition.[1][2]
GSK138 Thiadiazole0.041Demonstrates potent enzymatic inhibition and whole-cell activity, including against intracellular bacteria.[3][4]
GSK693 ThiadiazoleNot explicitly reported, but from the same promising series as GSK138.MIC90 of 1.87 µM against clinical isolates.One of the first direct InhA inhibitors to show in vivo efficacy comparable to isoniazid.[3][5]
NITD-916 4-Hydroxy-2-pyridone0.570.05 (MIC50)Orally active with potent bactericidal activity against drug-resistant clinical isolates.[6]
AN12855 DiazaborineSub-micromolarActive against drug-resistant clinical isolates.A cofactor-independent inhibitor with a novel binding mechanism and in vivo efficacy comparable to isoniazid.[7][8][9]

Mechanism of Action: Direct Inhibition of Mycolic Acid Synthesis

Direct InhA inhibitors, unlike isoniazid, do not require activation by the catalase-peroxidase enzyme KatG. They bind directly to the active site of InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This system is responsible for the elongation of fatty acids that are precursors to mycolic acids, the long, complex lipids that are a hallmark of the mycobacterial cell wall. By inhibiting InhA, these compounds block the final reductive step in each cycle of fatty acid elongation, leading to the depletion of mycolic acids, compromising cell wall integrity, and ultimately causing bacterial death.

Mycolic_Acid_Pathway_Inhibition Mechanism of Direct InhA Inhibition cluster_FAS_II Fatty Acid Synthase-II (FAS-II) System Fatty Acyl Precursor Fatty Acyl Precursor Elongation Enzymes Elongation Enzymes Fatty Acyl Precursor->Elongation Enzymes InhA InhA Elongation Enzymes->InhA Elongated Acyl Chain Elongated Acyl Chain InhA->Elongated Acyl Chain Mycolic Acids Mycolic Acids Elongated Acyl Chain->Mycolic Acids Novel InhA Inhibitors Novel InhA Inhibitors Novel InhA Inhibitors->InhA Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Bacterial Lysis Bacterial Lysis Mycobacterial Cell Wall->Bacterial Lysis Compromised Integrity

Direct InhA inhibitors block the FAS-II pathway, preventing mycolic acid synthesis.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays designed to determine the inhibitory activity of compounds against the InhA enzyme and whole mycobacterial cells.

InhA Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified InhA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against InhA.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis InhA is purified. The substrate, typically a long-chain trans-2-enoyl-acyl carrier protein (or a coenzyme A analogue), and the cofactor NADH are prepared in a suitable buffer (e.g., PIPES or Tris-HCl).

  • Assay Reaction: The reaction is initiated by mixing InhA, NADH, and the test compound at various concentrations in a microplate well.

  • Initiation and Monitoring: The reaction is started by the addition of the substrate. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.[10][11]

InhA_Assay_Workflow InhA Enzyme Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Purified InhA Purified InhA Mix_InhA_NADH_Compound Mix InhA, NADH, & Compound Purified InhA->Mix_InhA_NADH_Compound NADH NADH NADH->Mix_InhA_NADH_Compound Test Compound (Serial Dilutions) Test Compound (Serial Dilutions) Test Compound (Serial Dilutions)->Mix_InhA_NADH_Compound Substrate Substrate Add_Substrate Add Substrate to Initiate Substrate->Add_Substrate Mix_InhA_NADH_Compound->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Plot_Data Plot Velocity vs. Concentration Monitor_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Workflow for determining the IC50 of an InhA inhibitor.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Objective: To determine the MIC of a test compound against M. tuberculosis.

Methodology:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: The bacterial suspension is added to each well of the microplate.

  • Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[12][13][14]

Conclusion

The development of direct InhA inhibitors represents a promising strategy to combat drug-resistant tuberculosis. While this compound and other rhodanine derivatives show potential, compounds from other chemical classes such as the thiadiazoles (GSK138, GSK693), 4-hydroxy-2-pyridones (NITD-916), and diazaborines (AN12855) have demonstrated highly potent in vitro and in some cases, in vivo, activity. The comparative data presented here highlight the varied potencies and properties of these novel inhibitors, providing a valuable resource for researchers and drug developers in the selection and optimization of new anti-tubercular agents. Continued investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these and other novel InhA inhibitors is crucial for advancing the next generation of TB therapeutics.

References

Comparative Analysis of InhA-IN-5 Cross-Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cross-resistance profile of the novel InhA inhibitor, InhA-IN-5, against various drug-resistant strains of Mycobacterium tuberculosis. This document provides a comprehensive overview of available experimental data, detailed methodologies, and the underlying biochemical pathways.

Direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), represent a promising strategy to combat tuberculosis, particularly drug-resistant strains. This compound, a potent rhodanine-based inhibitor, has emerged from in silico driven design and synthesis as a lead compound targeting InhA. This guide provides a comparative analysis of its activity and potential for cross-resistance with existing tuberculosis therapeutics.

Performance Against Susceptible and Drug-Resistant Strains

This compound, identified as compound 33 in the foundational study by Slepikas et al. (2016), has demonstrated significant inhibitory activity against InhA and potent antibiotic effects against Mycobacterium marinum (Mm), a well-established model for Mtb.[1][2] While comprehensive cross-resistance data for this compound against a wide panel of drug-resistant Mtb strains is not extensively available in the public domain, its mechanism of action as a direct InhA inhibitor provides a strong rationale for its expected activity profile.

Direct InhA inhibitors are designed to circumvent the common mechanism of isoniazid (INH) resistance, which primarily involves mutations in the catalase-peroxidase enzyme, KatG.[3] KatG is responsible for activating the prodrug INH. By directly binding to InhA, compounds like this compound do not require this activation step and are therefore expected to retain activity against katG-mutant INH-resistant Mtb strains.

However, potential cross-resistance could arise from mutations within the inhA gene itself, which can confer resistance to both isoniazid and direct InhA inhibitors.[4]

The following table summarizes the available inhibitory and antibiotic activity data for this compound and related compounds.

CompoundTargetIC50 (µM) vs. InhAMIC (µM) vs. M. marinumNotes
This compound (Compound 33) InhANot explicitly stated for compound 33, but active in the 2.7 to 30 µM range for the series.0.21Demonstrated promising antibiotic activity against this Mtb model organism.[1][2]
Rhodanine Derivatives (general series) InhA2.7 - 30VariedCompounds with bulky aromatic substituents at position 5 and a tryptophan at N-3 were most active.[1][2]

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the evaluation of InhA inhibitors.

InhA Inhibition Assay

The inhibitory activity of compounds against the InhA enzyme is typically determined using a spectrophotometric assay that measures the decrease in NADH concentration.

  • Enzyme and Substrate Preparation: Recombinant InhA is purified and prepared in a suitable buffer. The substrate, 2-trans-dodecenoyl-CoA, and the cofactor, NADH, are prepared at stock concentrations.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the buffer, NADH, the inhibitor (at various concentrations), and the substrate.

  • Data Acquisition: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Determination: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against M. marinum

The antibiotic activity of the compounds against whole bacterial cells is determined using a broth microdilution method.

  • Bacterial Culture: M. marinum is cultured in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with ADC) to the mid-logarithmic growth phase.

  • Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microplate to a final target cell density.

  • Incubation: The microplate is incubated at the optimal growth temperature for M. marinum (typically 30°C) for a defined period (e.g., 3-5 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[5]

Signaling Pathways and Resistance Mechanisms

The efficacy of InhA inhibitors and the potential for resistance are intrinsically linked to the mycolic acid biosynthesis pathway, a critical process for the integrity of the mycobacterial cell wall.

Mycolic_Acid_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Drugs Drug Action & Resistance AcpM AcpM KasA KasA AcpM->KasA C16-Acyl-ACP MabA MabA KasA->MabA β-ketoacyl-ACP InhA InhA MabA->InhA trans-2-enoyl-ACP Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Acyl-ACP inhA_mutation inhA mutation (INH & Direct Inhibitor Resistance) Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further elongation & condensation INH_prodrug Isoniazid (INH) (Prodrug) KatG KatG INH_prodrug->KatG Activated_INH Activated INH KatG->Activated_INH KatG_mutation katG mutation (INH Resistance) Activated_INH->InhA Inhibits InhA_IN_5 This compound (Direct Inhibitor) InhA_IN_5->InhA Inhibits

Mycolic Acid Synthesis Pathway and Drug Action.

The diagram above illustrates the fatty acid synthase-II (FAS-II) pathway, which is essential for the elongation of fatty acids to produce mycolic acids, a key component of the mycobacterial cell wall. The enoyl-ACP reductase, InhA, is a critical enzyme in this pathway. Isoniazid, a cornerstone of TB therapy, is a prodrug that requires activation by the catalase-peroxidase KatG to form an adduct that inhibits InhA.[3] Consequently, mutations in the katG gene are the primary cause of isoniazid resistance. This compound, as a direct inhibitor, bypasses the need for KatG activation. However, mutations in the inhA gene itself can alter the drug-binding site, leading to resistance to both isoniazid and direct InhA inhibitors.[4]

Experimental Workflow for Cross-Resistance Studies

To thoroughly evaluate the cross-resistance profile of a novel compound like this compound, a systematic experimental workflow is required.

Experimental_Workflow cluster_Strains Bacterial Strains cluster_Assay MIC Determination cluster_Analysis Data Analysis H37Rv M. tuberculosis H37Rv (Drug-Susceptible) Broth_Microdilution Broth Microdilution Assay (e.g., Resazurin Microtiter Assay) H37Rv->Broth_Microdilution INH_R Isoniazid-Resistant (katG mutant) INH_R->Broth_Microdilution RIF_R Rifampicin-Resistant (rpoB mutant) RIF_R->Broth_Microdilution INH_R_InhA Isoniazid-Resistant (inhA mutant) INH_R_InhA->Broth_Microdilution MDR_TB Multi-Drug Resistant (MDR-TB) MDR_TB->Broth_Microdilution MIC_Comparison Compare MIC values of this compound across all strains Broth_Microdilution->MIC_Comparison Cross_Resistance_Assessment Assess for significant increases in MIC for resistant vs. susceptible strains MIC_Comparison->Cross_Resistance_Assessment

Workflow for Assessing Cross-Resistance.

This workflow outlines the key steps for determining the cross-resistance profile of a new anti-tubercular agent. A panel of well-characterized drug-resistant M. tuberculosis strains, including those with mutations in katG, rpoB (conferring rifampicin resistance), and inhA, are tested alongside a drug-susceptible reference strain (H37Rv). The Minimum Inhibitory Concentration (MIC) of the test compound is determined for each strain using a standardized method like the Resazurin Microtiter Assay.[5] A significant increase in the MIC for a resistant strain compared to the susceptible strain indicates cross-resistance. No significant change in MIC, particularly for katG-mutant isoniazid-resistant strains, would suggest a lack of cross-resistance and a favorable profile for the new drug candidate.

References

The Evolving Landscape of Tuberculosis Treatment: A Comparative Guide to Direct InhA Inhibitors in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a global health priority. A key target in this endeavor is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in mycolic acid biosynthesis. While the frontline drug isoniazid targets InhA, its efficacy is hampered by the rise of resistant strains, primarily due to mutations in the KatG enzyme required for isoniazid's activation. This has spurred the development of direct InhA inhibitors (DIIs) that circumvent this resistance mechanism. This guide provides an objective comparison of the preclinical in vivo efficacy of prominent DIIs, offering a valuable resource for the TB drug development community.

While a potent in vitro inhibitor known as InhA-IN-5 has been identified, publicly available data on its in vivo efficacy in preclinical models remains limited. Therefore, this guide will focus on a comparative analysis of other well-characterized DIIs that have demonstrated promising results in animal models of TB infection. These include NITD-916, GSK-138, and AN12855, which represent different chemical scaffolds and have been evaluated in various preclinical settings.

Mechanism of Action: A Unified Approach

Direct InhA inhibitors share a common mechanism of action. They bind directly to the InhA enzyme, typically in a cofactor-dependent or independent manner, blocking the binding of its natural substrate. This inhibition disrupts the fatty acid synthase-II (FAS-II) pathway, which is crucial for the synthesis of mycolic acids, the long, branched-chain fatty acids that are essential components of the mycobacterial cell wall. The disruption of mycolic acid biosynthesis compromises the integrity of the cell envelope, ultimately leading to bacterial cell death.[1][2] This direct mode of action is particularly advantageous as it bypasses the KatG activation step, rendering these inhibitors active against many isoniazid-resistant Mtb strains.[1]

Simplified Signaling Pathway of Direct InhA Inhibitors cluster_FASII Fatty Acid Synthase-II (FAS-II) Pathway cluster_Inhibitors Inhibitor Action FAS-I Fatty Acid Synthase-I (FAS-I) Acyl-ACP Short-chain Acyl-ACP FAS-I->Acyl-ACP Elongation InhA InhA (Enoyl-ACP Reductase) Acyl-ACP->InhA Substrate Mycolic Acids Mycolic Acids InhA->Mycolic Acids Synthesis Cell Wall Mycobacterial Cell Wall Mycolic Acids->Cell Wall Incorporation DIIs Direct InhA Inhibitors (e.g., NITD-916, GSK-138, AN12855) DIIs->InhA Direct Inhibition DIIs->InhA Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation INH-NAD Adduct INH-NAD Adduct KatG->INH-NAD Adduct INH-NAD Adduct->InhA Inhibition Workflow for Acute Murine TB Model Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Treatment_Start Initiate Treatment 1 Day Post-Infection Infection->Treatment_Start Treatment_Regimen Daily Oral Dosing with Test Compound or Vehicle Treatment_Start->Treatment_Regimen Duration Treatment for 4 Weeks Treatment_Regimen->Duration Endpoint Euthanize Mice Duration->Endpoint CFU_Count Determine Bacterial Load (CFU) in Lungs Endpoint->CFU_Count Workflow for Chronic Murine TB Model Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation Allow Infection to Establish (4-6 weeks) Infection->Incubation Treatment_Start Initiate Treatment Incubation->Treatment_Start Treatment_Regimen Daily Oral Dosing with Test Compound or Vehicle Treatment_Start->Treatment_Regimen Duration Treatment for 4-8 Weeks Treatment_Regimen->Duration Endpoint Euthanize Mice Duration->Endpoint CFU_Count Determine Bacterial Load (CFU) in Lungs and Spleen Endpoint->CFU_Count

References

A Head-to-Head Comparison of Direct InhA Inhibitors: Triclosan Derivatives vs. a Novel Pyridone-Based Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis remains a critical target in the quest for novel anti-tuberculosis therapies. This guide provides a detailed, data-driven comparison of two prominent classes of direct InhA inhibitors: the well-established triclosan derivatives and a potent, next-generation 4-hydroxy-2-pyridone-based inhibitor, NITD-916, which will be used as a representative for a potent, direct InhA inhibitor for the purpose of this guide.

Direct inhibitors of InhA offer a significant advantage over the pro-drug isoniazid, as they circumvent the need for activation by the catalase-peroxidase enzyme KatG, a common site of resistance-conferring mutations.[1][2] This comparison aims to provide an objective analysis of their in vitro efficacy, cellular activity, and mechanistic approaches to aid in the strategic development of new anti-tubercular agents.

Quantitative Performance Analysis

The following tables summarize the key performance indicators for selected triclosan derivatives and the representative pyridone-based inhibitor, NITD-916. These metrics provide a snapshot of their enzymatic inhibition, whole-cell activity, and selectivity.

Compound Chemical Class InhA IC50 (nM) M. tuberculosis MIC (µg/mL) Cytotoxicity (IC50 in µM) Reference
TriclosanDiphenyl Ether~100012.5-50>30[3]
5-Butyl-TriclosanTriclosan Derivative214.7Not Reported[3]
Di-triclosan ether (38)Triclosan Derivative~50,000 (at 50 µM, 100% inhibition)125Not Reported[1]
NITD-9164-Hydroxy-2-pyridone200.05>50 (Vero cells)[4]

Table 1: Comparative in vitro and cellular activity of InhA inhibitors.

Experimental Protocols

The data presented in this guide are derived from standard methodologies in the field of anti-tubercular drug discovery. Below are detailed protocols for the key experiments cited.

InhA Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified InhA.

  • Protein Expression and Purification: The inhA gene is cloned into an expression vector and transformed into E. coli. The recombinant InhA protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography).

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains:

    • Purified InhA enzyme

    • NADH (the enzyme's cofactor)

    • A substrate, such as 2-trans-dodecenoyl-CoA or a long-chain fatty acyl-ACP analogue.

    • The test inhibitor at varying concentrations.

  • Detection: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[4]

Minimum Inhibitory Concentration (MIC) Assay (Whole-Cell Activity)

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Assay Setup: The assay is performed in a 96-well microplate. The test compounds are serially diluted in the culture medium.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.[1][3]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the underlying biological pathways and experimental processes discussed in this guide.

inhA_pathway FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase (ACC) FAS_I->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS_II_initiation FAS-II Initiation Malonyl_CoA->FAS_II_initiation Elongation_Cycle Elongation Cycle FAS_II_initiation->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Condensation, Reduction, Dehydration InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP InhA->Acyl_ACP NADH-dependent Reduction Acyl_ACP->Elongation_Cycle Further Elongation Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall inhibitor_mechanism cluster_InhA InhA Enzyme InhA_active_site Active Site Product Acyl-ACP InhA_active_site->Product Catalyzes Reduction No_Reaction Inhibition of Mycolic Acid Synthesis NADH NADH NADH->InhA_active_site Binds Substrate Enoyl-ACP Substrate Substrate->InhA_active_site Binds Triclosan Triclosan Derivatives Triclosan->InhA_active_site Direct Binding (Competitive with Substrate) NITD_916 NITD-916 (Pyridone) NITD_916->InhA_active_site Direct Binding (Competitive with Substrate) experimental_workflow start Compound Library in_vitro_screen In Vitro InhA Enzyme Assay start->in_vitro_screen determine_ic50 Determine IC50 in_vitro_screen->determine_ic50 whole_cell_screen Whole-Cell Mtb Growth Assay determine_ic50->whole_cell_screen Potent Hits determine_mic Determine MIC whole_cell_screen->determine_mic cytotoxicity_assay Cytotoxicity Assay (e.g., on Vero cells) determine_mic->cytotoxicity_assay Active Hits determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 lead_optimization Lead Optimization determine_cc50->lead_optimization Selective Hits

References

The Synergistic Potential of InhA Inhibitors: A Comparative Guide for Antitubercular Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. Direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis, represent a promising class of antitubercular agents. This guide provides a comparative analysis of the synergistic potential of direct InhA inhibitors, using available data for compounds with a similar mechanism of action to InhA-IN-5, when combined with other antitubercular drugs. While specific quantitative synergy data for this compound is not yet publicly available, the findings from studies on other direct InhA inhibitors offer valuable insights into their potential for combination therapy.

Rationale for Synergy with InhA Inhibitors

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, with mycolic acids being a key component responsible for its low permeability and resistance to many antibiotics. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein, a crucial step in the fatty acid elongation cycle (FAS-II) that produces the long-chain precursors of mycolic acids. By directly inhibiting InhA, compounds like this compound disrupt this pathway, leading to a weakened cell wall and increased susceptibility to other drugs.

Synergy can be achieved by combining an InhA inhibitor with agents that:

  • Target different pathways: Combining drugs with distinct mechanisms of action can lead to a multi-pronged attack on the bacteria.

  • Inhibit upstream or downstream steps in the same pathway: This can create a metabolic bottleneck, enhancing the overall inhibitory effect.

  • Increase the permeability of the cell wall: A compromised cell wall due to InhA inhibition may allow for better penetration of other drugs.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B

The interaction is interpreted as:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4

  • Antagonism: ΣFIC > 4

The following table summarizes the available in vitro synergy data for direct InhA inhibitors with other antitubercular agents.

Drug Combination (Direct InhA Inhibitor + Partner Drug)Experimental ModelMIC of InhA Inhibitor Alone (μg/mL)MIC of Partner Drug Alone (μg/mL)MIC of InhA Inhibitor in Combination (μg/mL)MIC of Partner Drug in Combination (μg/mL)FIC Index (ΣFIC)Interaction
SB-PT091 + Rifampin[1]M. tuberculosis H37RvNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated1.0Additive[1]

Note: Data for specific concentrations for SB-PT091 and Rifampin in the combination that resulted in the FIC index of 1 were not provided in the source material. The reported FIC for each drug was 0.5.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

inhA_pathway cluster_fasii Mycolic Acid Biosynthesis (FAS-II) cluster_inhibition Drug Action cluster_other_targets Other Cellular Targets AcpM AcpM FabH FabH AcpM->FabH KasA/B KasA/B FabH->KasA/B MabA MabA KasA/B->MabA InhA InhA MabA->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity InhA_IN_5 This compound (Direct Inhibitor) InhA_IN_5->InhA Inhibition Isoniazid_active Isoniazid (Active Form) Isoniazid_active->InhA Inhibition Rifampin Rifampin RNA_Polymerase RNA Polymerase Rifampin->RNA_Polymerase Inhibition Ethambutol Ethambutol Arabinogalactan\nSynthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan\nSynthesis Inhibition Protein Synthesis Protein Synthesis RNA_Polymerase->Protein Synthesis Arabinogalactan\nSynthesis->Cell Wall Integrity

Caption: Mechanism of Action of InhA Inhibitors and Other Antitubercular Agents.

checkerboard_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading cluster_analysis Data Analysis Prepare_Inoculum Prepare M. tuberculosis inoculum (~5 x 10^5 CFU/mL) Inoculate_Plate Inoculate all wells with M. tuberculosis suspension Prepare_Inoculum->Inoculate_Plate Prepare_Drugs Prepare serial dilutions of Drug A (this compound) and Drug B Add_Drug_A Add decreasing concentrations of Drug A along columns Prepare_Drugs->Add_Drug_A Add_Drug_B Add decreasing concentrations of Drug B along rows Prepare_Drugs->Add_Drug_B Dispense_Broth Dispense broth into 96-well microtiter plate Dispense_Broth->Add_Drug_A Add_Drug_A->Add_Drug_B Add_Drug_B->Inoculate_Plate Incubate Incubate plates at 37°C for 7-14 days Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) visually or by indicator Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) for each drug Read_MIC->Calculate_FIC Calculate_FIC_Index Calculate FIC Index (ΣFIC) Calculate_FIC->Calculate_FIC_Index Interpret_Results Interpret interaction: Synergy, Additive, or Antagonism Calculate_FIC_Index->Interpret_Results

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of synergistic interactions between an InhA inhibitor and another antitubercular agent using the microdilution checkerboard method.

1. Preparation of Materials:

  • Bacterial Strain: Mycobacterium tuberculosis (e.g., H37Rv) cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Antimicrobial Agents: Stock solutions of the InhA inhibitor and the partner drug are prepared in appropriate solvents and then diluted in 7H9 broth.

  • 96-Well Plates: Sterile, clear, flat-bottom microtiter plates.

2. Inoculum Preparation:

  • A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

3. Assay Setup:

  • 50 µL of sterile 7H9 broth is added to each well of the 96-well plate.

  • The InhA inhibitor (Drug A) is serially diluted along the y-axis of the plate, and the partner drug (Drug B) is serially diluted along the x-axis. This creates a matrix of varying concentrations of both drugs.

  • Control wells containing only Drug A, only Drug B, and no drugs are included.

  • 100 µL of the prepared bacterial inoculum is added to each well.

4. Incubation:

  • The plates are sealed and incubated at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control wells.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of a single drug or a drug combination that completely inhibits visible bacterial growth.

  • A viability stain, such as resazurin, can be added to aid in the determination of the MIC.

6. Calculation of FIC Index:

  • The FIC for each drug in every well showing no growth is calculated using the formulas mentioned previously.

  • The FIC index (ΣFIC) is the sum of the FICs for each drug in a given well. The lowest ΣFIC value is used to determine the nature of the interaction.

Conclusion

While specific synergy data for this compound is still forthcoming, the available evidence for other direct InhA inhibitors suggests a strong potential for additive and synergistic interactions with existing antitubercular agents. The combination of direct InhA inhibitors with drugs targeting different cellular pathways, such as rifampin (targeting RNA polymerase), is a promising strategy to enhance therapeutic efficacy and combat drug resistance. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this compound and to guide the development of novel, more effective combination therapies for tuberculosis.

References

Comparison Guide: Confirming Target Engagement of Novel InhA Inhibitors in Live Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the direct engagement of novel inhibitors with their intended target, the enoyl-acyl carrier protein (ACP) reductase (InhA), within live Mycobacterium tuberculosis (Mtb). Due to the rise of drug-resistant tuberculosis, particularly against the first-line prodrug isoniazid, the development of direct InhA inhibitors (DIIs) is a critical area of research.[1][2][3] Isoniazid requires activation by the catalase-peroxidase enzyme KatG, and mutations in the katG gene are a primary driver of resistance.[4][5] DIIs bypass this activation step, offering a promising strategy against such resistant strains.[2][4][6]

This document uses a representative novel compound, designated here as InhA-IN-5 (exemplified by the well-characterized 4-hydroxy-2-pyridone, NITD-916), to illustrate the necessary experimental comparisons and validation workflows. We compare its performance against the standard-of-care, Isoniazid, and an alternative direct inhibitor, GSK3081138A.

Data Presentation: Comparative Analysis of InhA Inhibitors

Effective validation of a new DII requires a multi-faceted approach, beginning with in vitro enzymatic assays and progressing to whole-cell activity and direct confirmation of target binding in a cellular context. The data below summarizes the performance of our representative compound, this compound (NITD-916), against key comparators.

Table 1: Comparative Profile of Selected InhA Inhibitors

CompoundChemical ClassMechanism of ActionInhA Enzymatic Inhibition (IC₅₀)Whole-Cell Activity (MIC) vs. Mtb H37RvActivity vs. INH-Resistant (katG mutant) Mtb
This compound (NITD-916) 4-Hydroxy-2-pyridoneDirect Inhibitor 0.57 µM[7][8]0.05 µM[7]0.04 - 0.16 µM[4][7]
Isoniazid (INH) HydrazideProdrug (requires KatG activation)N/A (Inhibitor is INH-NAD adduct)[9]~0.33 µM[4][8]High resistance (MIC > 10 µM)
GSK3081138A (GSK138) ThiadiazoleDirect Inhibitor 0.04 µM[10]1.0 µM[10]Active (MIC ~3.75 µM)[10]

Mandatory Visualizations

Visual workflows and pathway diagrams are essential for conceptualizing the mechanism of action and the experimental strategies for confirming target engagement.

Mycolic_Acid_Pathway cluster_FASI Fatty Acid Synthase I (FASI) cluster_FASII Fatty Acid Synthase II (FASII) Elongation Cycle cluster_inhibitors FASI Acetyl-CoA (and other precursors) C16_C26 C16-C26 Fatty Acids FASI->C16_C26 Synthesizes medium-chain fatty acids KasA KasA/B (Condensation) C16_C26->KasA Enters Elongation MabA MabA (Reduction) KasA->MabA HadBC HadBC (Dehydration) MabA->HadBC InhA InhA (Enoyl-ACP Reductase) HadBC->InhA InhA->KasA Meromycolates Long-chain Meromycolic Acids InhA->Meromycolates Final Reduction Step INH Isoniazid (activated INH-NAD) INH->InhA DII This compound (Direct Inhibitor) DII->InhA

Caption: Mycolic Acid Synthesis Pathway in M. tuberculosis.

CETSA_Workflow start 1. Sample Preparation treat 2. Treat Live Mtb Cells (this compound vs. DMSO control) start->treat heat 3. Heat Challenge (Apply temperature gradient) treat->heat lyse 4. Cell Lysis heat->lyse separate 5. Separation (Centrifuge to pellet aggregates) lyse->separate collect 6. Collect Supernatant (Contains soluble proteins) separate->collect detect 7. Detection of Soluble InhA (e.g., Western Blot, AlphaLISA) collect->detect analyze 8. Data Analysis (Compare treated vs. control) detect->analyze Target_Validation_Logic A Start: Novel Compound (this compound) B In Vitro Enzymatic Assay Does it inhibit purified InhA? A->B C Whole-Cell Activity Assay (MIC) Is it active against Mtb? B->C Yes H Hypothesis: Direct InhA Inhibitor C->H D Activity vs. Resistant Strains Is it active against katG mutants? I Hypothesis Strengthened D->I Yes E Metabolic Labeling Assay Does it inhibit mycolic acid synthesis? J Direct Evidence of Target Engagement E->J Yes F Cellular Thermal Shift Assay (CETSA) Does it stabilize InhA in live cells? G Confirmed Direct Target Engagement F->G Yes H->D I->E J->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.